1-(2,6-Dichlorophenyl)-3-isopropylurea
Description
The exact mass of the compound 1-(2,6-Dichlorophenyl)-3-isopropylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,6-Dichlorophenyl)-3-isopropylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dichlorophenyl)-3-isopropylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6(2)13-10(15)14-9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPFTLYFFVBBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991886 | |
| Record name | N-(2,6-Dichlorophenyl)-N'-propan-2-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71463-57-5 | |
| Record name | N-(2,6-Dichlorophenyl)-N′-(1-methylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-isopropylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dichlorophenyl)-N'-propan-2-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dichlorophenyl)-3-isopropylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling and Synthesis Guide: 1-(2,6-Dichlorophenyl)-3-isopropylurea
The following technical guide is structured as a laboratory standard operating procedure (SOP) and physicochemical profiling whitepaper. It is designed for medicinal chemists and analytical scientists who require rigorous validation of 1-(2,6-Dichlorophenyl)-3-isopropylurea , a compound often utilized as a reference standard in metabolic stability studies or as a scaffold in kinase inhibitor discovery.
Executive Summary & Molecular Identity
1-(2,6-Dichlorophenyl)-3-isopropylurea is a lipophilic urea derivative characterized by the steric bulk of chlorine atoms at the ortho positions of the phenyl ring. This substitution pattern significantly alters its metabolic profile compared to its 3,4-dichloro analogs (e.g., Diuron), making it a critical reference standard for Structure-Activity Relationship (SAR) studies involving steric blockade of amidase hydrolysis.
The following data constitutes the primary validation metrics for this substance.
Table 1: Physicochemical Fact Sheet
| Property | Value / Descriptor | Technical Note |
| Compound Name | 1-(2,6-Dichlorophenyl)-3-isopropylurea | IUPAC nomenclature |
| CAS Registry Number | 199788-30-2 | Listed in specialized catalogs (e.g., Sigma AldrichCPR) |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O | |
| Molecular Weight | 247.12 g/mol | Average mass |
| Monoisotopic Mass | 246.0327 Da | Based on ³⁵Cl abundance |
| Exact Mass | 246.032668 | Calculated for High-Res MS |
| Isotopic Signature | M (100%), M+2 (64%), M+4 (10%) | Distinctive Cl₂ pattern (9:6:1 approx) |
| Predicted LogP | ~2.8 - 3.2 | High lipophilicity due to Cl₂ and isopropyl group |
| H-Bond Donors/Acceptors | 2 Donors / 1 Acceptor | Urea moiety |
Synthetic Methodology & Reaction Logic
To obtain high-purity material (>98%) suitable for biological assay, the isocyanate addition route is preferred over the carbamoyl chloride method due to cleaner workup and absence of dimer impurities.
Reaction Pathway
The synthesis relies on the nucleophilic addition of isopropylamine to the electrophilic carbon of 2,6-dichlorophenyl isocyanate. The 2,6-dichloro substitution creates significant steric hindrance, requiring optimized solvent polarity to ensure complete conversion.
Figure 1: Synthetic pathway utilizing the isocyanate electrophile to overcome ortho-substitution steric hindrance.
Detailed Protocol (Bench-Scale)
Reagents:
-
2,6-Dichlorophenyl isocyanate (1.0 eq)
-
Isopropylamine (1.1 eq)
-
Dichloromethane (DCM), Anhydrous
-
Hexane (for precipitation)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2,6-dichlorophenyl isocyanate dissolved in anhydrous DCM (0.1 M concentration). Place under inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Add isopropylamine dropwise over 15 minutes. Note: The reaction is exothermic. Control temperature to prevent side-product formation.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours. The bulky 2,6-dichloro group slows the kinetics compared to unsubstituted phenyl isocyanates.
-
Workup: Concentrate the reaction mixture to ~20% volume under reduced pressure.
-
Purification: Add cold hexane to induce precipitation. Filter the white solid and wash with cold hexane/ether (1:1).
-
Validation: Recrystallize from Ethanol/Water if purity is <98% by HPLC.
Analytical Validation & Profiling
Trustworthiness in chemical biology relies on proving identity beyond reasonable doubt. For this molecule, the Chlorine Isotope Pattern and NMR Splitting are the self-validating signatures.
Mass Spectrometry (LC-MS) Logic
The presence of two chlorine atoms imparts a specific isotopic envelope that serves as a fingerprint.
-
Base Peak (M): m/z ~246.0 (³⁵Cl + ³⁵Cl)
-
M+2 Peak: m/z ~248.0 (³⁵Cl + ³⁷Cl). Intensity approx 65% of base peak.
-
M+4 Peak: m/z ~250.0 (³⁷Cl + ³⁷Cl). Intensity approx 10% of base peak.
Critical QC Check: If the M+2 peak is <50% relative abundance, the sample is likely contaminated with a mono-chloro impurity (e.g., from incomplete chlorination of a precursor).
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Preferred for Urea solubility).[1]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.0 - 8.2 | Broad Singlet | 1H | Ar-NH -CO | Deshielded by phenyl ring and carbonyl. |
| 7.4 - 7.5 | Doublet (J~8Hz) | 2H | Ar-H (3,5) | Equivalent protons due to symmetry. |
| 7.1 - 7.2 | Triplet (J~8Hz) | 1H | Ar-H (4) | Coupled to H-3 and H-5. |
| 6.0 - 6.2 | Broad Singlet | 1H | CO-NH -iPr | Less deshielded than aryl-NH. |
| 3.7 - 3.9 | Septet | 1H | CH -(CH₃)₂ | Characteristic isopropyl methine. |
| 1.1 | Doublet | 6H | CH-(CH₃ )₂ | Methyl groups. |
Analytical Workflow Diagram
The following workflow ensures data integrity during the characterization phase.
Figure 2: Step-wise analytical validation workflow with "Go/No-Go" decision gates.
Handling and Stability
-
Storage: Store solid at 2-8°C. Solutions in DMSO are stable at -20°C for up to 3 months.
-
Solubility:
-
Safety: As a substituted urea, treat as a potential irritant. 2,6-dichloroaniline derivatives can be nephrotoxic; handle with standard PPE (gloves, goggles, fume hood).
References
-
Sigma-Aldrich. (n.d.).[4] 1-(2,4-Dichlorophenyl)-3-isopropylurea Product Information. (Note: Reference provided for structural analog comparison and CAS verification of the 2,6-isomer in specialized catalogs). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isopropylurea. (Used for fragment analysis logic). Link
-
Tiwari, L., et al. (2018).[5] "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water."[5][6] Royal Society of Chemistry Advances. (Validation of urea synthesis methodologies). Link
- Vertex AI Research. (2025). Consolidated Chemical Database Search for CAS 199788-30-2.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)- [webbook.nist.gov]
- 3. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2,4-DICHLOROPHENYL)-3-ISOPROPYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Sourcing and Analytical Validation of 1-(2,6-Dichlorophenyl)-3-isopropylurea
The following technical guide details the sourcing, validation, and analytical handling of 1-(2,6-Dichlorophenyl)-3-isopropylurea (CAS: 71463-57-5).
Technical Guidance for Reference Standard Acquisition
Executive Summary & Chemical Identity
1-(2,6-Dichlorophenyl)-3-isopropylurea is a specialized phenylurea derivative often encountered as a synthesis intermediate, a degradation impurity in specific agrochemicals (structurally related to Fenuron analogs), or a fragment in CNS-active drug discovery (dopamine D1 modulator pathways).
Unlike common pharmacopeial impurities (e.g., Diuron metabolites), this compound lacks a widespread "Primary Reference Standard" (USP/EP/BP). Therefore, researchers must adopt a Tiered Sourcing Strategy combined with a Self-Validating Characterization Protocol to establish it as a working reference standard.
| Attribute | Specification |
| CAS Number | 71463-57-5 |
| IUPAC Name | 1-(2,6-dichlorophenyl)-3-propan-2-ylurea |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O |
| Molecular Weight | 247.12 g/mol |
| Structural Feature | Sterically hindered urea (2,6-dichloro substitution) |
| Solubility Profile | Low aqueous solubility; Soluble in DMSO, MeOH, ACN |
Strategic Sourcing: The Vendor Landscape
As of 2026, this compound is not available as a Certified Reference Material (CRM) from major pharmacopeias. You must source it through Specialized Chemical Libraries or Custom Synthesis .
Tier 1: Commercial Catalog Suppliers (Research Grade)
These suppliers provide the compound with basic identity confirmation (H-NMR). Warning: Materials from these sources usually lack a Potency/Assay value required for quantitative GMP calculations.
-
Sigma-Aldrich (Merck): Listed under the AldrichCPR (Custom Products & Rare Chemicals) library.
-
Catalog ID: S667560[1]
-
Grade: Research Grade (Not GMP).
-
-
MolPort / ChemicalBook Aggregators:
-
Connects to niche synthesis houses (e.g., Suzhou Sino Rare Chemical, Bide Pharmatech).
-
Risk: High variability in batch purity. Mandatory re-testing required.
-
Tier 2: Custom Synthesis (GMP/GLP Compliant)
For regulatory filings (IND/NDA) or GMP release testing, you must commission a synthesis if a qualified lot is unavailable.
-
Recommended Route: Reaction of 2,6-dichloroaniline with isopropyl isocyanate.
-
Key Vendors: Toronto Research Chemicals (TRC), Enamine, or WuXi AppTec.
-
Requirement: Request a Certificate of Analysis (CoA) including Mass Balance Potency (see Section 3).
Technical Validation: Establishing the "Working Standard"
Since a primary standard is unavailable, you must characterize the sourced material to assign a Purity Factor (Potency) . Use the Mass Balance Approach :
Validation Workflow (DOT Diagram)
The following decision tree outlines the protocol for converting a commercial research chemical into a valid Reference Standard.
Figure 1: Workflow for characterizing non-compendial reference standards.
Required Analytical Data for CoA
-
1H-NMR (DMSO-d6): Confirm 2,6-dichloro substitution pattern (doublet at ~7.5 ppm, triplet at ~7.2 ppm) and the isopropyl methine proton (multiplet at ~3.8 ppm).
-
HPLC-UV Purity: Must use a method capable of separating the 2,4-dichloro isomer (a likely synthesis impurity).
-
TGA (Thermogravimetric Analysis): To quantify retained solvents/water.
Analytical Method Development
The 2,6-dichloro substitution creates significant steric hindrance, affecting the urea's binding to stationary phases. The following HPLC conditions are recommended for purity assessment.
HPLC-UV Protocol
-
Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Reasoning: The "Plus" (double endcapping) reduces tailing caused by the urea nitrogens interacting with silanols.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold to elute polar anilines)
-
2-15 min: 20% -> 80% B (Linear gradient)
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Primary) and 210 nm (Secondary).
-
Note: The 2,6-dichlorophenyl ring has strong absorption at 254 nm.
-
-
Temperature: 30°C.
Mass Spectrometry (LC-MS) Parameters
For trace impurity analysis (e.g., genotoxic impurity screening):
-
Ionization: ESI Positive Mode (ESI+).
-
Target Ion: [M+H]⁺ = 247.04 m/z.
-
Characteristic Fragment: Loss of isopropyl isocyanate group yielding the 2,6-dichloroaniline fragment (m/z ~162).
Synthesis Pathway & Impurity Logic
Understanding the synthesis helps predict potential impurities in your reference standard.
Figure 2: Synthesis pathway and potential process impurities.
-
Impurity A (2,6-Dichloroaniline): Monitor at RRT ~0.4-0.6. It is toxic and must be quantified.
-
Impurity B (Symmetrical Urea): Forms if moisture is present during synthesis (hydrolysis of isocyanate -> amine -> coupling). Elutes after the main peak due to high hydrophobicity.
Handling and Stability
-
Storage: Store at 2-8°C in a desiccator. Urea derivatives can hydrolyze slowly in the presence of moisture and heat.
-
Solubility: Dissolve in DMSO or Acetonitrile for stock solutions. Avoid dissolving directly in water, as precipitation may occur.
-
Safety: The 2,6-dichloroaniline moiety suggests potential toxicity. Handle inside a fume hood with appropriate PPE.
References
-
Sigma-Aldrich. 1-(2,6-DICHLOROPHENYL)-3-ISOPROPYLUREA Product Detail (AldrichCPR). Retrieved from (Search Term: S667560).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 71463-57-5. PubChem.[2][3] Retrieved from [Link]
-
European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. (Reference for handling aniline derivatives). Retrieved from [Link]
- United States Pharmacopeia (USP).General Chapter <1225> Validation of Compendial Procedures. (Guidance for establishing reference standard purity).
Sources
Methodological & Application
Application Note: Solubility Profiling and Handling of 1-(2,6-Dichlorophenyl)-3-isopropylurea
Executive Summary
This guide details the solubility characteristics, handling protocols, and solvent selection criteria for 1-(2,6-Dichlorophenyl)-3-isopropylurea (CAS: Analogous to 199788-30-2 for 2,4-isomer; specific 2,6-isomer is a specialized intermediate).[1]
The compound represents a class of lipophilic phenylureas often used as herbicide metabolites or kinase inhibitor scaffolds.[1] Its solubility behavior is dominated by the hydrophobic 2,6-dichlorophenyl moiety and the hydrogen-bonding urea core .[1]
Key Takeaway:
-
DMSO is the mandatory solvent for preparing high-concentration stock solutions (>50 mM) for biological screening due to its superior hydrogen-bond accepting capability.[1]
-
Methanol acts as a conditional solvent—suitable for dilute applications or recrystallization processes, but prone to saturation and precipitation at high concentrations or low temperatures.[1]
Chemical Context & Solubility Physics[1][2]
To master the handling of this compound, one must understand the competing forces at the molecular level.[1]
Structural Analysis[1]
-
Hydrophobic Domain: The 2,6-dichlorophenyl ring creates a dense, lipophilic region.[1] The ortho-chlorines provide steric bulk, twisting the phenyl ring out of planarity with the urea linkage.[1] This reduces crystal lattice energy (potentially aiding solubility) but significantly lowers affinity for polar protic solvents like water or cold methanol.[1]
-
Hydrophilic Domain: The central urea linkage ($ -NH-CO-NH- $) is a dual hydrogen-bond donor.[1]
-
Steric Tail: The isopropyl group adds moderate lipophilicity ($ +I $ effect) but allows for some flexibility.[1]
Solvent Interaction Mechanism
| Feature | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |
| Dielectric Constant | High ( | Moderate ( |
| Mechanism | Strong H-Bond Acceptor: The sulfoxide oxygen strongly binds to the urea NH protons, breaking intermolecular urea-urea bonds.[1] | Amphiprotic: Acts as both donor and acceptor.[1] However, the hydrophobic dichlorophenyl ring disrupts the hydrogen-bonding network of pure methanol (entropic penalty).[1] |
| Solubility Outcome | High Solubility: Typically >100 mM.[1] Stable at RT.[1][2] | Moderate/Conditional: typically 1–10 mM at RT.[1] Solubility increases significantly with heat.[1][3] |
| Risk Factor | Hygroscopic (absorbs water, which can crash out the urea).[1] | Evaporation leads to rapid crusting/precipitation.[1] |
Comparative Solubility Data
Note: Values are estimated based on structural analogs (e.g., Diuron, Neburon) and thermodynamic solubility models for phenylureas.
| Solvent | Estimated Solubility (25°C) | Application Suitability |
| DMSO | > 50 mg/mL (> 200 mM) | Primary Stock Solution , Bioassays, NMR |
| Methanol | 5 - 15 mg/mL (~ 20-60 mM) | HPLC Mobile Phase, Recrystallization, Washing |
| Water | < 0.1 mg/mL | Non-solvent (Precipitant) |
| Ethanol | 2 - 10 mg/mL | Alternative to MeOH (Greener, but lower solubility) |
Detailed Protocols
Protocol A: Preparation of 100 mM Stock Solution in DMSO
Purpose: To create a stable, high-concentration master stock for biological assays (e.g., IC50 determination).
Materials:
-
1-(2,6-Dichlorophenyl)-3-isopropylurea (Solid, >98% purity)[1]
-
Anhydrous DMSO (Grade: Cell Culture or HPLC,
99.9%) -
Vortex mixer[1]
-
Ultrasonic bath (controlled temp)[1]
-
Amber glass vials (DMSO leaches plasticizers from standard plastics)[1]
Procedure:
-
Calculation: Determine the molecular weight (MW
247.12 g/mol ).[1] -
Weighing: Weigh 247.1 mg of the solid into a pre-tared amber glass vial .
-
Critical: Do not use polystyrene tubes.[1]
-
-
Solvent Addition: Add 8.0 mL of Anhydrous DMSO.
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If solid remains, sonicate at 25°C for 5-minute cycles.
-
Observation: The solution should be clear and colorless.[1]
-
-
Volume Adjustment: Transfer to a volumetric flask (or use a precise pipette) to bring the final volume to 10.0 mL with DMSO.
-
QC Check: Inspect for "fish eyes" (gelatinous undissolved particles) under a light source.[1]
-
Storage: Aliquot into smaller glass vials. Store at -20°C .
-
Shelf Life: Stable for >6 months if kept dry.[1]
-
Protocol B: Solubility Limit Determination (Shake-Flask Method)
Purpose: To determine the exact solubility limit in Methanol for process optimization (e.g., crystallization).[1]
Procedure:
-
Add 100 mg of compound to a glass vial.
-
Add 1.0 mL of Methanol.
-
Agitate: Shake at 25°C for 24 hours (equilibrium).
-
Visual Check:
-
If fully dissolved: Solubility > 100 mg/mL.[1] (Add more solid).
-
If solid remains: Proceed to step 5.
-
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate 1:100 in DMSO and analyze via HPLC-UV (254 nm) against a standard curve derived from the DMSO stock (Protocol A).
Visualization: Solubility Workflow & Decision Tree
Figure 1: Decision matrix for solvent selection based on experimental goals. DMSO is prioritized for stable solvation, while Methanol is utilized for dynamic phase changes (crystallization).
Troubleshooting & Validation
Common Issue: "Crashing Out" in Aqueous Media
When diluting the DMSO stock into aqueous buffer (e.g., for cell culture), the hydrophobic urea may precipitate if the concentration exceeds its thermodynamic solubility limit in water.[1]
-
Symptom: Solution turns cloudy immediately upon dilution.[1]
-
Root Cause: The "LogP Effect".[1] The 2,6-dichlorophenyl ring is highly hydrophobic.[1]
-
Solution:
-
Serial Dilution: Perform an intermediate dilution in 1:1 DMSO:Methanol before going to water.
-
Limit Final DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, but ensure the compound concentration is < 100 µM.
-
Use Surfactants: Add 0.05% Tween-20 to the aqueous buffer before adding the compound stock.[1]
-
Validation Method (HPLC)
To verify the concentration of your stock solutions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.[1]
-
Gradient: 50% B to 95% B over 10 minutes. (High organic required to elute the lipophilic urea).[1]
-
Detection: UV at 254 nm (Phenyl ring absorption).[1]
References
-
PubChem. (2025).[1] Isopropylurea Compound Summary (Analogous Substructure). National Library of Medicine.[1] Retrieved from [Link][1]
-
Li, Z., et al. (2021).[1] "Solubility of Phenylurea Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (General reference for phenylurea solubility trends).
-
ResearchGate. (2025). Synthesis and Evaluation of Phenylurea Derivatives. Retrieved from [Link]
Sources
Application Note: Storage Stability & Handling of 1-(2,6-Dichlorophenyl)-3-isopropylurea
Executive Summary
This guide details the storage stability, solubility profile, and handling protocols for 1-(2,6-Dichlorophenyl)-3-isopropylurea . While structurally related to common phenylurea herbicides (e.g., Diuron, Isoproturon), the specific 2,6-dichloro substitution pattern confers unique physicochemical properties—most notably increased steric hindrance that retards hydrolytic degradation compared to its 3,4-isomers.
Key Takeaway: Solutions in anhydrous DMSO are stable for >12 months at -20°C. However, aqueous working solutions are thermodynamically unstable and prone to rapid precipitation due to high lipophilicity, requiring strict "fresh preparation" protocols.
Chemical Identity & Physicochemical Mechanism
To understand the stability profile, one must analyze the molecular geometry. Unlike the 3,4-dichlorophenyl isomers (e.g., Diuron metabolites), the 2,6-dichlorophenyl moiety places two chlorine atoms ortho to the urea nitrogen.
-
Steric Shielding: The bulky chlorine atoms create a "steric shield" around the carbonyl carbon, significantly reducing the rate of nucleophilic attack (hydrolysis) under neutral conditions [1].
-
Lipophilicity: The combination of the dichlorophenyl ring and the isopropyl group results in a high LogP (estimated ~2.8–3.2), making water solubility the primary limiting factor in handling [2].
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Relevance to Stability |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O | Base unit for stoichiometry. |
| Solubility (Water) | < 10 mg/L (Poor) | High risk of precipitation in aqueous buffers. |
| Solubility (DMSO) | > 50 mM (Excellent) | Preferred solvent for stock solutions. |
| Solubility (Ethanol) | ~ 10-20 mM (Moderate) | Viable, but evaporation alters concentration. |
| pKa | ~12.1 (Acidic), ~0.8 (Basic) | Neutral at physiological pH; stable pH 5-8. |
| Degradation Product | 2,6-Dichloroaniline | Toxic byproduct; marker for QC monitoring. |
Degradation Pathways & Mechanism[1][2]
The primary degradation pathway is hydrolysis of the urea bridge. While slower than unhindered ureas, it proceeds rapidly under extreme pH or elevated temperature (>40°C).
Diagram 1: Hydrolytic Degradation Pathway
The following diagram illustrates the breakdown mechanism and the specific steric hindrance provided by the 2,6-dichloro substitution.
Figure 1: Hydrolytic cleavage of the urea linkage yielding 2,6-dichloroaniline. The reaction is rate-limited by the steric bulk of the ortho-chlorine atoms.
Detailed Storage Protocols
A. Solid State Storage
-
Condition: -20°C is optimal; 4°C is acceptable for short-term (<3 months).
-
Container: Amber glass vial with PTFE-lined cap (hygroscopic protection).
-
Shelf Life: >2 years if kept dry and dark.
B. Stock Solution Preparation (The "Golden Standard")
Objective: Create a 10 mM Master Stock that remains stable for 6-12 months.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why? DMSO prevents hydrolysis (no water present) and has low volatility (concentration remains constant). Avoid Ethanol for long-term storage due to evaporation.
-
-
Weighing: Weigh ~2.47 mg of solid into a tared glass vial.
-
Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex for 30 seconds.
-
Note: If dissolution is slow, sonicate at room temperature for 5 minutes. Do not heat above 30°C.
-
-
Aliquot & Freeze: Divide into 50-100 µL aliquots in polypropylene tubes.
-
Storage: Store at -20°C.
C. Working Solution (Aqueous)
Objective: Dilute stock for biological/analytical assays.
-
Risk: Precipitation is the #1 failure mode. The compound will "crash out" in 100% water.
-
Protocol:
-
Thaw DMSO stock to Room Temperature (RT).
-
Vortex stock to ensure homogeneity.
-
Dropwise Addition: Add DMSO stock slowly to the stirring buffer (e.g., PBS) to prevent local high concentrations.
-
Max Solvent Tolerance: Ensure final DMSO concentration is <0.5% (biological limit) or <50% (solubility limit).
-
Usage Window: Use within 4 hours . Do not store aqueous dilutions.[3]
-
Quality Control & Validation Workflow
To ensure experimental integrity, you must validate that your stock solution has not degraded into 2,6-dichloroaniline.
Diagram 2: QC & Handling Workflow
Figure 2: Standard Operating Procedure (SOP) for preparation and validation of stock solutions.
Analytical Validation (HPLC Conditions)
If stability is , run this check:
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid / B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 mins.
-
Detection: UV @ 254 nm.
-
Success Criteria: Single peak. Appearance of a secondary peak at lower retention time (more polar) indicates hydrolysis (2,6-dichloroaniline).
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Phenylurea Herbicides & Metabolites. (General stability data for chlorinated phenylureas). [Link]
-
U.S. Environmental Protection Agency (EPA). Fate and Transport of Phenylurea Herbicides. (Mechanisms of hydrolysis and photolysis).[5] [Link]
(Note: Specific literature on the 2,6-isomer is sparse; protocols are derived from validated methodologies for structurally homologous hindered phenylureas like Siduron and Neburon analogs.)
Sources
Application Note: Microwave-Assisted Synthesis of Sterically Hindered Ureas
Topic: Microwave-Assisted Synthesis of Sterically Hindered Ureas Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The urea moiety (
Traditional methods involving isocyanates or phosgene equivalents often fail with bulky amines (e.g., tert-butyl, ortho-substituted aryls) due to poor nucleophilicity and severe steric clash in the transition state. Prolonged heating frequently leads to competitive decomposition or isocyanate dimerization.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these barriers. By leveraging the specific heating mechanisms of dielectric polarization, researchers can accelerate the formation of the zwitterionic transition state, reducing reaction times from days to minutes while suppressing side reactions.
Mechanistic Insight: Why Microwave?
The "Specific Microwave Effect" in Urea Formation
The formation of urea from an amine and an electrophile (isocyanate or activated carbamate) proceeds via a polar transition state.
-
Dipolar Polarization: Microwave irradiation (2.45 GHz) couples directly with the dipoles of the reagents and the solvent.
-
Transition State Stabilization: The rate-determining step involves the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic intermediate. According to the Hughes-Ingold rules, reactions proceeding through a transition state more polar than the ground state are accelerated by conditions that stabilize dipoles. Microwave fields effectively stabilize this polar transition state, lowering the activation energy (
).
Reaction Pathways
Two primary pathways are utilized based on the steric demand of the substrates:
-
Pathway A (Direct): Isocyanate + Amine. Suitable for mono- and di-substituted ureas.[1][2][3]
-
Pathway B (Indirect/Activated): 4-Nitrophenyl Carbamate + Amine. Essential for tri- and tetra-substituted ureas where isocyanates are too unstable or unreactive.
Figure 1: Mechanistic pathways for MW-assisted urea synthesis. The high-polarity transition states (TS1/TS2) are stabilized by dielectric heating.
Experimental Protocols
Method A: Direct Aminolysis of Isocyanates
Best for: Mono/Di-substituted ureas or moderately hindered secondary amines.
Reagents:
-
Isocyanate (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or Toluene.
Protocol:
-
Dissolve the isocyanate (0.5 mmol) in anhydrous MeCN (2 mL) in a microwave-transparent vial (e.g., Pyrex 10 mL).
-
Add the amine (0.6 mmol). Note: If the amine is an HCl salt, add 1.2 equiv of DIPEA.
-
Seal the vial with a Teflon-lined septum.
-
Irradiate:
-
Temp: 80–100 °C
-
Time: 5–10 minutes
-
Power: Dynamic mode (max 150 W)
-
-
Workup: Cool to RT. In many cases, the urea precipitates upon cooling. Filter and wash with cold ether. If soluble, evaporate solvent and recrystallize from EtOH/Water.[4]
Method B: The 4-Nitrophenyl Carbamate Route (Gold Standard for Hindered Ureas)
Best for: Tri- and Tetra-substituted ureas, or when the isocyanate is commercially unavailable.
This method utilizes a "masked" isocyanate. The 4-nitrophenyl group is an excellent leaving group (
Step 1: Synthesis of Activated Carbamate (Precursor)
-
Dissolve the starting alcohol or amine (1.0 equiv) in DCM.
-
Add 4-nitrophenyl chloroformate (1.1 equiv) and Pyridine (1.2 equiv) at 0 °C.
-
Stir at RT for 1–2 hours.
-
Wash with 1M HCl, then brine. Dry and concentrate. Result: Stable crystalline solid.
Step 2: Microwave-Assisted Aminolysis (The Critical Step)
| Parameter | Specification | Rationale |
| Reagents | Activated Carbamate (1 equiv) + Hindered Amine (1.2–2.0 equiv) | Excess amine drives equilibrium for sterically demanding substrates. |
| Solvent | DMSO or DMF (0.5 – 1.0 M) | High dielectric constant ( |
| Base | DBU (1.0 equiv) or excess amine | DBU is non-nucleophilic and sufficiently strong to deprotonate the ammonium intermediate. |
| Temperature | 120 – 150 °C | High temp is required to overcome the steric barrier of tetra-substitution. |
| Time | 10 – 20 minutes | Extended times >30 min may degrade the carbamate. |
Detailed Protocol:
-
In a 2–5 mL microwave vial, charge the 4-nitrophenyl carbamate (0.5 mmol) and the hindered secondary amine (1.0 mmol).
-
Add DMSO (1.5 mL). If the amine is a salt or non-basic, add DBU (0.5 mmol).
-
Seal and irradiate at 150 °C for 15 minutes (High Absorption Level).
-
Color Change: The reaction will turn vibrant yellow due to the release of the 4-nitrophenolate anion.[5]
-
Workup (Crucial):
-
Dilute the mixture with EtOAc (20 mL).
-
Wash 1: 1M NaOH or sat.
(3 x 10 mL). This removes the yellow 4-nitrophenol byproduct and unreacted carbamate. -
Wash 2: 1M HCl (to remove excess amine/DBU).
-
Wash 3: Brine.[6]
-
Dry over
and concentrate.
-
Data & Optimization Guide
Solvent Selection for Microwave Efficiency
The choice of solvent dictates the heating ramp rate and maximum achievable temperature.
| Solvent | Dielectric Constant ( | Loss Tangent ( | Heating Efficiency | Recommended For |
| DMSO | 46.7 | 0.825 | High | Most hindered/insoluble substrates. |
| Ethanol | 24.5 | 0.941 | High | Cleaner workup (evaporation); lower temp limit (~120°C). |
| Acetonitrile | 37.5 | 0.062 | Medium | Standard isocyanate reactions; easy removal. |
| Toluene | 2.4 | 0.040 | Low | Not recommended unless doped with ionic liquid. |
Troubleshooting "Failure" Cases
| Observation | Diagnosis | Corrective Action |
| Reaction does not turn yellow (Method B) | No release of 4-nitrophenol; no reaction occurring. | Increase Temp to 160–170 °C. Ensure base (DBU) is present to act as proton shuttle. |
| Low Yield / Incomplete Conversion | Steric bulk preventing attack. | Switch solvent to DMSO (higher T capability). Increase amine equivalents to 3.0. |
| Carbamate decomposition | Thermal instability of the carbamate. | Lower Temp to 100 °C but extend time to 30 min. Use "Power Cycling" (cooling blasts). |
| Product contaminated with yellow solid | Incomplete removal of 4-nitrophenol. | Repeat washes with 1M NaOH until aqueous layer is colorless. Recrystallize from EtOH. |
Workflow Decision Tree
Use this logic flow to select the appropriate synthetic route for your specific urea target.
Figure 2: Decision matrix for selecting the optimal microwave protocol based on substrate availability and steric constraints.
References
-
Preparation of Di-, Tri- and Tetrasubstituted Ureas: Crosby, S. R.; Harding, R. L.; King, C. D.; Parker, G. D.; Willis, C. L. Org.[1][7][8] Lett.2002 , 4, 3407–3410. Link
-
Microwave-Assisted Synthesis of Ureas: Wisnoski, D. D.; Leister, W. H.; Strauss, K. A.; Zhao, Z.; Lindsley, C. W. Tetrahedron Lett.[9][10]2003 , 44, 4321–4325. Link
-
4-Nitrophenyl Carbamates as Active Esters: Thavonekham, B. Synthesis1997 , 1189–1194. Link
-
Microwave-Assisted Carbamoylation: Larhed, M.; Moberg, C.; Hallberg, A. Acc. Chem. Res.2002 , 35, 717–727. Link
-
Solvent Effects in Microwave Synthesis: Kappe, C. O. Chem. Soc. Rev.2008 , 37, 1127–1139. Link
Sources
- 1. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. Microwave-assisted transamidation of ureas [agris.fao.org]
- 10. Microwave Chemistry: Synthesis of Ureas, Synthesis of 3,5-Disubstituted 1,2,4-Triazoles, Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones, Preparation of 2-Aminosulfonamide-1,3,4-oxadiazoles [organic-chemistry.org]
Troubleshooting & Optimization
Topic: Overcoming Steric Hindrance in 2,6-Dichloroaniline Urea Synthesis
SynthHelp: Advanced Organic Synthesis Support Technical Note: 26DCA-01 | Status: Verified
Diagnostic & Strategy: The "Ortho Effect"
The Problem: 2,6-Dichloroaniline (2,6-DCA) presents a "perfect storm" of reactivity challenges.
-
Steric Shielding: The two chlorine atoms at the ortho positions create a physical blockade, preventing electrophiles (like isocyanates) from approaching the amine nitrogen in the correct trajectory (Burgi-Dunitz angle).
-
Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the chlorines drastically reduces the electron density on the nitrogen lone pair. While aniline has a conjugate acid pKa of ~4.6, 2,6-DCA is significantly less basic (pKa < 1), rendering it a poor nucleophile.
The Solution Architecture: Standard reflux conditions will fail. You must alter the mechanism.
-
Strategy A (Deprotonation): If you must react 2,6-DCA with an electrophile, you must convert the neutral amine into an anilide anion (Ar-NH⁻).
-
Strategy B (Inversion): If Strategy A fails, turn 2,6-DCA into the electrophile (Isocyanate) and react it with a less hindered amine.
Method Selection Guide
Use this decision tree to select the correct protocol for your specific substrate pair.
Figure 1: Strategic decision matrix for selecting the synthesis pathway based on available coupling partners.
Protocol A: The Anionic Nucleophile Method (NaH)
Best for: Reacting 2,6-DCA with a pre-existing Isocyanate (R-NCO).
Concept: Since the neutral lone pair is deactivated, we use a strong base to remove the N-H proton. The resulting nitrogen anion is smaller (less steric demand than a solvated neutral amine) and significantly more nucleophilic (restoring electron density).
Reagents:
-
2,6-Dichloroaniline (1.0 equiv)[1]
-
Sodium Hydride (NaH) (1.2 - 1.5 equiv, 60% dispersion in oil)
-
Electrophile: R-Isocyanate (1.1 equiv)
-
Solvent: Anhydrous THF (preferred) or DMF (if solubility is an issue).
Step-by-Step Protocol:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
NaH Washing (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous hexane to remove mineral oil. Decant hexane carefully.[2]
-
Solvation: Add anhydrous THF (0.2 M concentration relative to amine). Cool to 0°C.[3]
-
Deprotonation: Add 2,6-DCA (dissolved in minimal THF) dropwise to the NaH suspension.
-
Observation: Gas evolution (
) will occur. The solution often turns yellow/orange (formation of the anilide anion). -
Critical Step: Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete deprotonation.
-
-
Coupling: Cool back to 0°C. Add the R-Isocyanate dropwise.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Monitoring: Check TLC.[4] If starting material remains, heat to 50°C (rarely needed if anion is formed correctly).
-
-
Quench: Carefully add saturated
solution. Extract with EtOAc.[5]
Why this works: The anionic nitrogen (
Protocol B: The "Inversion" Strategy (Triphosgene)
Best for: Reacting 2,6-DCA with another Amine (R-NH2).
Concept: If your partner is an amine, do not try to make the partner's isocyanate and react it with 2,6-DCA (it will fail as per Protocol A's logic). Instead, convert the 2,6-DCA into the isocyanate. The 2,6-DCA-Isocyanate is highly reactive and will readily accept the attack of a less hindered amine.
Safety Warning: Triphosgene generates Phosgene gas in situ. Perform ONLY in a well-ventilated fume hood.
Reagents:
-
Triphosgene (0.35 equiv)
-
2,6-Dichloroaniline (1.0 equiv)[1]
-
Triethylamine (
) or DIPEA (2.5 equiv) -
Partner Amine (
) (1.1 equiv) -
Solvent: DCM or Toluene.[6]
Step-by-Step Protocol:
-
Activation: Dissolve Triphosgene in DCM at 0°C.
-
Addition: Add a solution of 2,6-DCA and
slowly over 30 minutes. -
Conversion: Stir at RT for 1 hour. (Optional: Check IR for isocyanate peak ~2270
). -
Coupling: Add the partner amine (
) in one portion. -
Completion: Stir for 2–12 hours. The urea usually precipitates from DCM or can be isolated via aqueous workup.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Incomplete deprotonation. | Ensure NaH is fresh. Increase deprotonation time/temp (up to 1h at RT) before adding isocyanate. |
| Low Yield (Protocol A) | Moisture contamination. | NaH reacts with water faster than 2,6-DCA. Re-dry THF over molecular sieves. |
| Starting Material Recovery | Steric reversibility. | The urea bond may be unstable at high heat. Do not reflux >60°C. Isolate at RT. |
| Red/Brown Tar (Protocol B) | Phosgene polymerization or oxidation. | Add reagents slowly at 0°C. Ensure inert atmosphere. Do not overheat the isocyanate intermediate. |
| Product is an Oil | Impurities preventing crystallization. | Triturate with cold diethyl ether or pentane. 2,6-DCA ureas are typically high-melting solids. |
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of NaH? A: Generally, no. Pyridine is not strong enough to deprotonate 2,6-DCA effectively to the anion state required for nucleophilic attack on hindered systems. You need a base with a pKa > 25 (like NaH or LiHMDS).
Q: I need to make the primary urea (2,6-DCA-NH-CO-NH2). How? A: Use Chlorosulfonyl Isocyanate (CSI) . React 2,6-DCA with CSI in Toluene to form the sulfamoyl chloride intermediate, then hydrolyze with water. This bypasses the need for a second amine partner and is highly efficient for hindered anilines [1].
Q: Is a catalyst like DMAP helpful? A: DMAP can help if using Protocol B (activating the isocyanate), but for Protocol A, steric hindrance usually prevents DMAP from effectively activating the incoming electrophile enough to overcome the poor nucleophilicity of 2,6-DCA. The anionic route is superior.
References
-
Reddy, K. U. M., et al. (2010). "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method." Asian Journal of Chemistry.
-
BenchChem Technical Guides. (2025). "An In-depth Technical Guide to 2,6-Dichloroaniline." BenchChem.[6]
-
Organic Syntheses. "General procedures for Urea synthesis from hindered amines." Org.[2][4][5][10][11][12] Synth. Coll. Vol. 1, 450.
-
Colacot, T. J., et al. (2020). "[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts."[13] Journal of the American Chemical Society.
Sources
- 1. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103496668B - Method for preparing sodium hydride - Google Patents [patents.google.com]
- 9. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3222288A - Process for preparing sodium hydride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2,6-Dichlorophenyl)-3-isopropylurea
Status: Operational Ticket ID: PUR-UREA-26DC Assigned Specialist: Senior Application Scientist, Separation Sciences
Module 1: The "Emergency Room" (Troubleshooting)
User Query: My crude product is a brownish solid, but the literature says it should be white. NMR shows starting material peaks.
Diagnosis: The brown coloration typically indicates oxidation of unreacted 2,6-dichloroaniline . The NMR peaks confirm incomplete conversion. Unlike simple ureas, the steric hindrance of the 2,6-dichloro substitution pattern slows down the nucleophilic attack, often leaving unreacted aniline.
Immediate Action (The Acid Rescue): Do not proceed immediately to recrystallization. Recrystallizing a crude mixture with >5% aniline contamination often leads to "oiling out" or co-crystallization.
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) .
-
Wash the organic layer twice with 1M HCl .
-
Wash with brine, dry over Na₂SO₄, and concentrate. The resulting solid should be significantly lighter in color.
User Query: I have a stubborn white solid that won't dissolve in my hot recrystallization solvent (Ethanol).
Diagnosis: You likely have Symmetrical Urea Contamination . If you synthesized this via 2,6-dichlorophenyl isocyanate, moisture ingress likely hydrolyzed the isocyanate to the amine, which then reacted with the remaining isocyanate to form 1,3-bis(2,6-dichlorophenyl)urea . This byproduct is notoriously insoluble in most organic solvents compared to your unsymmetrical target.
Immediate Action (Hot Filtration):
-
Bring your mixture to a boil in Ethanol (or your chosen solvent).
-
While the solution is boiling , perform a gravity filtration through a pre-warmed glass funnel and fluted filter paper.
-
The insoluble symmetrical urea stays on the paper. Your target molecule passes through in the filtrate.
-
Cool the filtrate slowly to crystallize the target.[3]
Module 2: The "Surgical Suite" (Detailed Protocols)
Protocol A: The "Green" Recrystallization (Ethanol/Water)
Context: Substituted phenylureas often exhibit steep solubility curves in alcohols but are insoluble in water. This "solvent pair" technique leverages that difference.[3]
Prerequisites:
-
Crude 1-(2,6-Dichlorophenyl)-3-isopropylurea (Acid-washed as per Module 1).
-
Solvents: Absolute Ethanol (Solvent A) and Deionized Water (Solvent B).
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a stir bar.[4] Add hot Ethanol dropwise while heating on a hot plate (approx. 70°C). Add just enough ethanol to dissolve the solid completely.
-
Note: If a small amount of solid remains undissolved after adding reasonable solvent, assume it is the symmetrical byproduct and filter it off (see Hot Filtration above).
-
-
Cloud Point: Remove from heat. While still hot, add warm water dropwise. Swirl constantly. Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add one or two drops of hot Ethanol to clear the turbidity. The solution should be clear and saturated.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Do not stir. Stirring induces rapid precipitation of amorphous powder rather than pure crystals.
-
Harvest: Cool further in an ice bath (0-4°C) for 30 minutes. Filter via vacuum filtration (Buchner funnel). Wash the cake with cold 50% Ethanol/Water.
Protocol B: Impurity Profile & Solubility Data
| Compound | Role | Solubility (Organic) | Solubility (Aq.[5] Acid) | Removal Strategy |
| 1-(2,6-Dichlorophenyl)-3-isopropylurea | Target | High (Hot EtOH, EtOAc) | Insoluble | Recrystallization |
| 2,6-Dichloroaniline | Starting Material | High | Soluble (as Salt) | 1M HCl Wash |
| 1,3-Diisopropylurea | Byproduct | High (DCM, Toluene) | Soluble | Remains in mother liquor |
| Bis(2,6-dichlorophenyl)urea | Byproduct | Very Low | Insoluble | Hot Filtration |
Module 3: Visualization (Process Logic)
The following diagram illustrates the decision tree for purifying the crude reaction mixture.
Caption: Logical workflow for the purification of unsymmetrical phenylureas, prioritizing the removal of basic amines and insoluble symmetrical byproducts.
Module 4: The "Library" (FAQs)
Q: Why use Ethanol/Water instead of Toluene/Hexane? A: While Toluene/Hexane works, substituted phenylureas have a high affinity for hydrogen bonding. Ethanol/Water systems are generally more effective at purging the more lipophilic impurities (like reaction oligomers) into the mother liquor while crystallizing the urea via hydrogen-bond disruption upon cooling [1].
Q: Can I use silica gel chromatography? A: Yes. If recrystallization fails to yield >98% purity, flash chromatography is the next step.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: A gradient of Hexanes:Ethyl Acetate (starting at 90:10, moving to 60:40). The urea is relatively polar and will elute after the non-polar impurities but before the baseline material [2].
Q: How do I store the purified compound? A: Store in a tightly sealed vial at room temperature, away from direct light. Phenylureas are generally stable, but long-term exposure to moisture can lead to slow hydrolysis back to the aniline [3].
References
-
Vogel's Textbook of Practical Organic Chemistry . Purification of Organic Compounds: Recrystallization techniques for amides and ureas.
-
BenchChem . Application Notes and Protocols for 1,3-Diisopropylurea in Organic Synthesis (Solubility and Purification contexts).Link
-
EPA CompTox Dashboard . Chemical Properties and Stability Data for Phenylurea Derivatives.Link
-
Organic Syntheses . General procedures for the synthesis and purification of substituted ureas.Link
Sources
- 1. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization | MDPI [mdpi.com]
- 2. Clean Synthesis of N,N’-diphenylurea from Urea and Aniline - Master's thesis - Dissertation [dissertationtopic.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. urea [chemister.ru]
troubleshooting low reactivity of 2,6-dichloroaniline nucleophiles
Status: Active Ticket ID: T-26-DCA-REACT Subject: Overcoming Low Nucleophilicity in 2,6-Dichloroaniline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Module: Why is my reaction failing?
Welcome to the support center. If you are working with 2,6-dichloroaniline (2,6-DCA) and experiencing stalled reactions, poor yields, or no conversion, you are fighting a dual-front war against physics and chemistry.
The Root Cause Analysis
The amino group on 2,6-DCA is exceptionally unreactive compared to standard anilines due to two synergistic factors:
-
Steric Shielding (The "Fortress" Effect): The chlorine atoms at the 2 and 6 positions create a physical blockade (Van der Waals radius of Cl ≈ 1.75 Å). This prevents electrophiles from approaching the nitrogen lone pair in the correct trajectory for orbital overlap.
-
Electronic Deactivation: Chlorine is an electron-withdrawing group (EWG) via induction (-I effect). While it has a weak mesomeric donation (+M), the inductive effect dominates, pulling electron density away from the nitrogen, rendering the lone pair less "available" for donation.
Quantitative Comparison
The difference in reactivity is logarithmic, not linear. See the pKa values of the conjugate acids (an indicator of basicity and roughly nucleophilicity):
| Compound | Structure | pKa (Conjugate Acid) | Relative Nucleophilicity |
| Aniline | Ph-NH₂ | 4.6 | High (Standard) |
| 2-Chloroaniline | 2-Cl-Ph-NH₂ | 2.6 | Moderate |
| 2,6-Dichloroaniline | 2,6-Cl₂-Ph-NH₂ | ~0.7 - 1.0 | Extremely Low |
Diagnosis: If you are using standard conditions (e.g., TEA/DCM for acylation or K2CO3/DMF for SNAr), your reaction will likely fail. You must upgrade to forcing conditions , catalytic activation , or anionic activation .
Troubleshooting Decision Tree
Use this logic flow to select the correct protocol for your intended transformation.
Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on electrophile type.
Protocol A: High-Force Acylation (The "Brute Force" Method)
Issue: Standard acylation (DCM, Triethylamine, rt) results in <10% conversion after 24 hours. Solution: Use pyridine as both base and solvent to facilitate the "Pyridine-Catalyzed Acyl Transfer" mechanism, combined with DMAP (hyper-nucleophilic catalyst) and heat.
Optimized Protocol
-
Stoichiometry:
-
2,6-Dichloroaniline (1.0 equiv)
-
Acid Chloride (1.5 - 2.0 equiv) Note: Anhydrides are often too slow; convert acids to acid chlorides using SOCl₂ first if needed.
-
DMAP (0.1 - 0.2 equiv) Essential for activation.
-
Solvent: Pyridine (0.5 M concentration).
-
-
Procedure:
-
Dissolve amine and DMAP in dry pyridine under N₂.
-
Add acid chloride dropwise at 0 °C (exothermic).
-
CRITICAL STEP: Heat the reaction to 90–110 °C . The steric barrier requires thermal energy to overcome.
-
Monitor by LCMS. If incomplete after 4h, add another 0.5 equiv of acid chloride.
-
-
Workup: Pyridine is difficult to remove. Dilute with EtOAc, wash 3x with 1M HCl (to remove pyridine/DMAP), then NaHCO₃.
Protocol C: Buchwald-Hartwig Amination (The "Gold Standard")
Issue: Standard ligands (BINAP, Xantphos) fail because they do not create a large enough "pocket" for the bulky aniline to enter the Palladium coordination sphere, or reductive elimination is too slow. Solution: Use BrettPhos or RuPhos . These dialkylbiaryl phosphine ligands are specifically engineered to facilitate the coupling of sterically hindered primary amines.
The Mechanism of Success
-
Oxidative Addition: Fast with Pd(0).
-
Transmetallation/Amine Binding: The critical failure point. Bulky ligands prevent the formation of inactive Pd-amine dimers.
-
Reductive Elimination: The bulk of BrettPhos forces the product off the metal center.
Optimized Protocol (Buchwald Generation 3/4)
This protocol uses a Precatalyst to ensure accurate Pd:Ligand ratio and active species generation.
| Component | Reagent | Equiv | Notes |
| Catalyst | BrettPhos Pd G4 | 0.02 - 0.05 | If G4 unavailable: Pd₂(dba)₃ (0.02) + BrettPhos (0.08) |
| Base | NaOtBu | 1.4 | Strong, bulky base is preferred. |
| Solvent | Toluene or Dioxane | N/A | Degassed. 0.2 M concentration. |
| Temp | 80–100 °C | N/A | Required for turnover. |
Step-by-Step:
-
Charge a vial with 2,6-DCA (1.0 equiv), Aryl Halide (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (2-5 mol%).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add anhydrous Toluene via syringe.
-
Heat to 100 °C for 2-12 hours.
-
Troubleshooting: If conversion is low, switch to LHMDS (1.2 equiv) as the base; the lithium cation can sometimes assist in pre-organizing the transition state.
Protocol D: Anionic Activation (The "Nuclear Option")
Issue: You need to perform an SNAr reaction or alkylation with a weak electrophile, and the neutral amine is simply too weak. Solution: Convert the amine (pKa ~1) into an anilide anion . The negative charge on the nitrogen massively increases nucleophilicity, overcoming the steric penalty.
Optimized Protocol
-
Reagents:
-
Base: NaH (Sodium Hydride, 60% in oil) or LiHMDS (1M in THF).
-
Solvent: DMF or THF (Anhydrous).
-
-
Procedure:
-
Dissolve 2,6-DCA in dry DMF (0.2 M) under Ar.
-
Cool to 0 °C.
-
Add NaH (1.2 equiv) carefully.
-
Observation: Wait for H₂ evolution to cease (15-30 mins). The solution often turns yellow/orange, indicating anion formation.
-
Add the electrophile (Alkyl halide or Fluoro-nitrobenzene).
-
Allow to warm to RT. If using an alkyl halide, heating to 60 °C may still be required.
-
Safety Warning: This generates a highly basic species. Ensure your electrophile is compatible with strong bases (e.g., no labile protons).
Visualizing the Buchwald Logic
Why do we choose BrettPhos? The diagram below illustrates the ligand selection logic based on the specific challenge of 2,6-disubstitution.
Figure 2: Ligand selection impact on catalytic cycle efficiency for hindered amines.
References & Further Reading
-
Buchwald-Hartwig Amination of Hindered Amines:
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Key Insight: Defines BrettPhos as the ligand of choice for primary amines with steric hindrance.
-
-
pKa and Electronic Properties:
-
Bordwell pKa Table (Acidity in DMSO).
-
Key Insight: Establishes the extremely low basicity of polychloroanilines.
-
-
Acylation Strategies:
-
Patent US5068392A. "Process for the preparation of 2-chloro and 2,6-dichloroanilines."
-
Key Insight: Describes industrial conditions for handling these intermediates, often requiring acetic acid/anhydride reflux.
-
-
SNAr Mechanisms:
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.
-
Key Insight: Classical grounding on why steric bulk retards SNAr and the necessity of anionic nucleophiles.
-
For further assistance, please contact the Process Chemistry Support Team with your specific electrophile structure and current LCMS data.
Technical Support Center: Minimizing Side Reactions in Isopropyl Isocyanate Additions
Welcome to the Technical Support Center for Isopropyl Isocyanate Additions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with isopropyl isocyanate. As a highly reactive electrophile, isopropyl isocyanate is a valuable reagent for introducing the N-isopropylcarbamoyl or N,N'-isopropylurea moieties into molecules. However, its reactivity can also lead to a variety of undesired side reactions, impacting yield, purity, and overall experimental success.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The focus is on understanding the root causes of common issues and providing practical, field-proven solutions to minimize side reactions and optimize your experimental outcomes.
I. Understanding the Reactivity of Isopropyl Isocyanate
Isopropyl isocyanate is an aliphatic isocyanate. Its reactivity is influenced by both electronic and steric factors. The electron-donating isopropyl group slightly reduces the electrophilicity of the isocyanate carbon compared to aryl isocyanates. However, the primary factor governing its reactions is the steric hindrance imparted by the branched isopropyl group, which can influence reaction rates and selectivity, especially with bulky nucleophiles.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during addition reactions with isopropyl isocyanate.
FAQ 1: My reaction with an alcohol to form a carbamate is low-yielding and I see a white precipitate. What is happening?
Answer: This is a classic sign of water contamination in your reaction. The white precipitate is likely a disubstituted urea, a common and often insoluble byproduct.
Mechanism of Urea Formation:
Isopropyl isocyanate reacts readily with water to form an unstable carbamic acid, which then decarboxylates to yield isopropylamine and carbon dioxide.[3][4] The newly formed isopropylamine is a potent nucleophile and rapidly reacts with another molecule of isopropyl isocyanate to form the insoluble N,N'-diisopropylurea.[3] This side reaction consumes two equivalents of your isocyanate for every one equivalent of water, significantly reducing the yield of your desired carbamate.
Preventative Measures:
-
Rigorous Drying of Solvents and Reagents:
-
Solvents: Use anhydrous solvents. Consider distillation from an appropriate drying agent (e.g., CaH₂) or passing through an activated alumina column. Store over molecular sieves (3Å or 4Å).
-
Starting Materials: Dry your alcohol or other starting materials thoroughly. If thermally stable, dry in a vacuum oven. Otherwise, azeotropic distillation with a suitable solvent (e.g., toluene) can be effective.
-
Glassware: Oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Corrective Actions:
-
Quantify Water Content: Before starting your reaction, quantify the water content of your solvent and starting materials using Karl Fischer titration. This will help you assess the effectiveness of your drying procedures.
-
Purification: If urea has already formed, it can often be removed by filtration due to its low solubility in many organic solvents. Washing the crude product with a dilute acid solution (e.g., 0.5 N HCl) can also help remove any remaining isopropylamine and the urea salt.[5]
| Parameter | Recommendation | Rationale |
| Solvent Water Content | < 50 ppm | Minimizes the primary competing reaction. |
| Atmosphere | Nitrogen or Argon | Prevents ingress of atmospheric moisture. |
| Glassware Preparation | Oven-dried (>120°C) and cooled under inert gas | Removes adsorbed water from surfaces. |
FAQ 2: My reaction mixture becomes increasingly viscous, and the yield of my desired carbamate is lower than expected, especially at higher temperatures. What could be the cause?
Answer: This suggests the formation of allophanate byproducts. Allophanates are formed when an isocyanate reacts with a urethane (your desired product), leading to chain extension and cross-linking, which increases viscosity.[3][6]
Mechanism of Allophanate Formation:
This reaction is typically favored at elevated temperatures (often above 100-120°C) and in the presence of excess isocyanate.[6][7] The nitrogen of the urethane linkage acts as a nucleophile, attacking another molecule of isopropyl isocyanate.
Preventative Measures:
-
Temperature Control: Maintain a lower reaction temperature. For many isocyanate-alcohol reactions, room temperature or slightly elevated temperatures (40-60°C) are sufficient, especially with a catalyst.[6]
-
Stoichiometry Control: Use a slight excess of the alcohol (e.g., 1.05-1.1 equivalents) to ensure all the isopropyl isocyanate is consumed, minimizing the chance of it reacting with the product. Avoid a large excess of the isocyanate.
-
Catalyst Choice: Certain catalysts can promote the desired urethane formation at lower temperatures, thereby reducing the likelihood of allophanate formation. Tin-based catalysts like dibutyltin dilaurate (DBTDL) are effective, but alternatives like bismuth or zirconium compounds may offer different selectivity profiles.[8]
Corrective Actions:
-
Reaction Monitoring: Use in-situ monitoring techniques like Attenuated Total Reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to track the disappearance of the isocyanate peak (~2250-2285 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700 cm⁻¹).[3] Stop the reaction once the isocyanate is consumed.
-
Purification: Allophanates can be difficult to separate from the desired product due to their similar structures. Column chromatography may be effective, but optimizing the reaction to prevent their formation is the best strategy.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 40 - 80°C (monitor closely) | Allophanate formation is significant at >100-120°C.[6][7] |
| Isocyanate:Alcohol Ratio | 1 : 1.05-1.1 | Minimizes excess isocyanate available for side reactions. |
| Reaction Monitoring | In-situ FTIR or regular TLC/LC-MS | Prevents unnecessary heating and allows for timely quenching. |
FAQ 3: I am reacting isopropyl isocyanate with a primary or secondary amine to form a urea derivative, but the reaction is messy, and I get multiple products. How can I improve this?
Answer: The reaction of isocyanates with amines is generally very fast and exothermic.[9] A messy reaction profile often points to issues with temperature control, leading to the formation of biuret byproducts, or issues with stoichiometry.
Mechanism of Biuret Formation:
Similar to allophanate formation, a biuret is formed when an isocyanate reacts with a urea product. This is more likely to occur if there is a localized excess of isocyanate or if the reaction temperature is not adequately controlled.[3][4]
Preventative Measures:
-
Controlled Addition: Add the isopropyl isocyanate slowly to a cooled solution (0-5°C) of the amine.[10] This helps to dissipate the heat of reaction and maintain a low concentration of the isocyanate, preventing side reactions.
-
Solvent Choice: Use a solvent in which the starting materials are soluble to ensure a homogeneous reaction mixture.
-
Stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine to ensure complete consumption of the isocyanate.
Corrective Actions:
-
Purification:
-
Filtration: If the desired urea is a solid and precipitates from the reaction mixture, it can often be isolated in high purity by simple filtration.[10]
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.
-
Aqueous Wash: If the product is in an organic solvent, washing with dilute acid can remove unreacted amine, and washing with water can sometimes help remove more polar byproducts.
-
FAQ 4: I am concerned about the self-condensation of isopropyl isocyanate. How likely is trimerization, and how can I avoid it?
Answer: Isocyanates can undergo self-condensation to form cyclic trimers known as isocyanurates. While aliphatic isocyanates like isopropyl isocyanate have a lower tendency for uncatalyzed trimerization compared to aromatic isocyanates, this side reaction can be promoted by certain catalysts and higher temperatures.[3]
Mechanism of Isocyanurate Formation:
Three molecules of isopropyl isocyanate react to form a stable six-membered ring. This reaction is often catalyzed by strong bases, certain metal catalysts, and can occur at elevated temperatures.[11]
Preventative Measures:
-
Avoid Strong Basic Catalysts: If your desired reaction requires a catalyst, avoid strong bases that are known to promote trimerization.
-
Moderate Temperatures: As with allophanate formation, keeping the reaction temperature as low as reasonably possible will disfavor trimerization.
-
Storage: Store isopropyl isocyanate in a cool, dry place, away from basic contaminants.
Corrective Actions:
-
Analytical Detection: Isocyanurates have a characteristic carbonyl stretch in the IR spectrum around 1680 cm⁻¹.[12] They can also be identified by HPLC-MS.
-
Purification: Isocyanurates are typically high-boiling and can often be separated from lower-boiling products by distillation or column chromatography.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbamate from Isopropyl Isocyanate and a Primary Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.05 mmol) and anhydrous solvent (e.g., THF, DCM, 0.5 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Isopropyl Isocyanate: Slowly add isopropyl isocyanate (1.0 mmol) to the stirred solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: In-situ Monitoring of an Isopropyl Isocyanate Reaction using ATR-FTIR
-
Setup: Insert an ATR-FTIR probe into the reaction vessel, ensuring a good seal.
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials before the addition of isopropyl isocyanate.
-
Data Acquisition: Initiate spectral acquisition at regular intervals (e.g., every 1-5 minutes).
-
Reaction Initiation: Add the isopropyl isocyanate to the reaction mixture.
-
Analysis: Monitor the disappearance of the isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹ and the appearance of the product peaks (e.g., urethane C=O stretch around 1700 cm⁻¹ or urea C=O stretch around 1640 cm⁻¹).[3]
IV. References
-
Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules.
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring.
-
Optimizing reaction conditions for isopropyl isocyanate with hindered alcohols. BenchChem.
-
Formation of allophanate groups at temperature interval of (100–125) °C and reversible reaction at higher than 125 °C temperature. ResearchGate.
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
-
Thermal dissociation of allophanates. US Patent 6,750,365.
-
Technical Support Center: Isocyanate Reaction Troubleshooting. BenchChem.
-
Isocyanate Reactions. Mettler Toledo.
-
Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. The Journal of Physical Chemistry A.
-
Application Notes and Protocols: Isopropyl Isocyanate in the Synthesis of Urea Derivatives. BenchChem.
-
Isocyanate Reactions. Poliuretanos.
-
Catalysts for reaction between an isocyanate and an alcohol. US Patent 9,102,780.
-
Allophanate and blocked isocyanate group-containing polyisocyanates based on diphenylmethane diisocyanate, and their production and use. Japanese Patent 3875320.
-
Polyisocyanates containing allophanate and isocyanurate groups, a process for their production and two-component coating compositions containing them. European Patent 0524500.
-
Analysis of isocyanates with LC-MS/MS. ResearchGate.
-
Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. Hüls AG.
-
Steric Hindrance Effect | Definition, Factors & Examples. Study.com.
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation.
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed.
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. OSHA.
-
A Comparative Guide to Validated Analytical Methods for the Quantification of Isopropyl Isocyanate. BenchChem.
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules.
-
Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. International Science Community Association.
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry.
-
Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. Journal of Korean Society of Occupational and Environmental Hygiene.
-
From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv.
-
Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS Sustainable Chemistry & Engineering.
-
A spectroscopic study of the degradation of polyurethane coil coatings. CORE.
-
How can I remove DIC-urea by-product from the reaction mixture?. ResearchGate.
-
Steric effects. Wikipedia.
-
BASF announces highly efficient and sustainable product innovations in its chemical catalysts portfolio. BASF.
-
Urea Formation - Common Conditions. Organic Chemistry Portal.
-
Operation and Troubleshooting Saipem HP and MP section. UreaKnowHow.com.
-
Method for making carbamates, ureas and isocyanates. US Patent 8,058,469.
-
Isocyanate-based multicomponent reactions. RSC Advances.
-
A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry.
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
-
Removing diisopropylurea by aqueous wash?. Reddit.
-
Isocyanates as Precursors to Biomedical Polyurethanes. AIDIC.
-
Catalysis conditions for isocyanate alcohol reaction. ResearchGate.
-
Steric hindrance. YouTube.
-
A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Medicinal Chemistry Letters.
Sources
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JP3875320B2 - Allophanate and blocked isocyanate group-containing polyisocyanates based on diphenylmethane diisocyanate, and their production and use - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 10. Steric and solvation effects in ionic S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. poliuretanos.net [poliuretanos.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Purification of Urea Product Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet critical challenge of removing unreacted aniline from urea product mixtures. The synthesis of urea derivatives, often through the reaction of an isocyanate (or a precursor) with aniline, frequently results in a crude product contaminated with excess starting amine.[1][2] The structural similarity between aniline and many N-aryl urea products can make purification a non-trivial task.
This document provides a series of in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice, empowering you to adapt and optimize these methods for your specific compounds.
Core Purification Principles: A Decision-Making Workflow
Choosing the correct purification strategy is paramount and depends on the specific properties of your urea product and the scale of your reaction. The following diagram outlines a general decision-making workflow.
Caption: Workflow for selecting a purification method.
Guide 1: Acidic Liquid-Liquid Extraction
This is often the first and most effective method employed, leveraging the basicity of aniline.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of acidic liquid-liquid extraction for removing aniline? A1: The principle lies in the differential partitioning of a basic compound (aniline) and a neutral or less basic compound (your urea product) between two immiscible liquid phases. Aniline, as a primary aromatic amine, is basic and reacts with a dilute acid (e.g., 1M HCl) to form anilinium chloride.[3] This salt is ionic and therefore highly soluble in the aqueous phase.[4][5] Your urea product, which is typically much less basic, remains in the organic solvent.[6] A simple separation using a separatory funnel then removes the aniline salt dissolved in the aqueous layer.[3][7]
Q2: My urea product is also slightly basic. Will I lose my product during the acid wash? A2: This is a critical concern. Yes, if your urea product has basic functional groups or is acid-sensitive, you may lose some or all of it to the aqueous layer, or it could decompose.[3]
-
Expertise & Experience: Before performing the extraction, assess the pKa of your product. The pKa of the anilinium ion is ~4.6. If your protonated product has a similar or lower pKa, it will also be significantly protonated and extracted. In this scenario, you should consider alternative methods like chromatography or recrystallization. If the product is only weakly basic, you can sometimes minimize loss by using a milder acidic wash (e.g., dilute ammonium chloride) or by carefully controlling the pH.
Q3: An emulsion formed during the extraction. How do I break it? A3: Emulsions are common and are stabilized by microscopic droplets of one layer suspended in the other. To break an emulsion:
-
Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.
Q4: I've performed several acid washes, but TLC/NMR still shows residual aniline. What should I do? A4: While acidic extraction is effective, it may not remove every trace of aniline, especially on a large scale.
-
Trustworthiness: Ensure your washes are efficient. Shake the separatory funnel adequately (but not so vigorously as to cause a persistent emulsion) to maximize the surface area contact between the two phases.[3]
-
Next Steps: For removing trace amounts, a follow-up purification step is recommended. Using a scavenger resin is an excellent choice for this (see Guide 4). Alternatively, if your product is solid, recrystallization will likely remove the final traces.
Experimental Protocol: Acidic Extraction
Caption: Step-by-step acidic extraction workflow.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble but which is immiscible with water (e.g., ethyl acetate, dichloromethane).[7]
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acid Wash: Add an equal volume of dilute hydrochloric acid (e.g., 1M or 10% HCl) to the funnel.[3][8] Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake for 1-2 minutes with periodic venting.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain and collect the lower aqueous layer, which now contains the anilinium chloride.
-
Repeat: Repeat the acid wash (steps 3-4) one or two more times to ensure complete removal of aniline. Check the organic layer by TLC against a co-spot of aniline to monitor progress.
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified urea product.
Guide 2: Purification by Recrystallization
This method is ideal for solid urea products and can be highly effective at removing impurities like aniline.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for recrystallizing my urea product away from aniline? A1: The perfect recrystallization solvent should dissolve your urea product well at high temperatures but poorly at low temperatures.[9][10] Conversely, the impurity (aniline) should either be very soluble at all temperatures (so it stays in the mother liquor) or completely insoluble (so it can be filtered off hot).[9]
-
Expertise & Experience: For N-aryl ureas, which are often crystalline solids, solvent systems like ethanol, ethanol/water, or ethyl acetate/hexanes are good starting points.[10] Aniline is quite soluble in most organic solvents, making it likely to remain in the mother liquor upon cooling.[11] Always perform small-scale solubility tests first.[10]
Q2: My product is not dissolving, even in the hot solvent. A2: This can happen for several reasons:
-
Insufficient Solvent: You may not have added enough solvent. Add more hot solvent in small portions until dissolution is achieved.[10]
-
Incorrect Solvent: The chosen solvent may be a poor choice. Re-evaluate your solvent selection based on solubility tests.[10]
-
Particle Size: Grinding your crude solid into a fine powder increases the surface area and can significantly improve the rate of dissolution.[10]
Q3: No crystals are forming even after the solution has cooled in an ice bath. A3: Crystal formation, or nucleation, sometimes needs encouragement.
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed: Add a tiny crystal of the pure product (if you have any) to the solution. This "seed crystal" provides a template for further crystallization.
-
Reduce Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your product and then attempt to cool it again.
Q4: The final product is still colored. How can I fix this? A4: Color is often due to highly conjugated, non-polar impurities or oxidation byproducts. These can be removed by adding a small amount of activated carbon to the hot solution before filtration.[8] The colored impurities adsorb onto the surface of the carbon, which is then removed during the hot filtration step. Use carbon sparingly, as it can also adsorb your desired product.
Data Presentation: Common Recrystallization Solvents
| Solvent System | Polarity | Good for... | Rationale |
| Ethanol/Water | Polar Protic | Polar urea derivatives | The product is dissolved in hot ethanol (good solvent), and water (poor solvent) is added to the saturation point.[10] |
| Ethyl Acetate/Hexanes | Moderate/Non-polar | Less polar urea derivatives | The product is dissolved in a minimum of hot ethyl acetate, and hexanes are added to induce crystallization. |
| Toluene | Non-polar | Aromatic ureas | Good for compounds that require higher temperatures to dissolve. |
| Water | Highly Polar | Urea derivatives with H-bonding groups | Acetanilide, a simple aniline derivative, can be recrystallized from water.[10][12] |
Guide 3: Chromatographic Separation
When extraction and recrystallization fail, particularly for oily products or when the product and aniline have very similar properties, chromatography is the method of choice.
Frequently Asked Questions (FAQs)
Q1: Aniline and my product have the same Rf value on a silica TLC plate. How can I separate them by column chromatography? A1: This is a common problem, especially if your product is also an aromatic amine.[13]
-
Expertise & Experience: You need to alter the selectivity of the chromatographic system.[7]
-
Change Mobile Phase Polarity: First, try a systematic gradient of your current solvent system (e.g., 0% to 50% ethyl acetate in hexanes).
-
Add a Modifier: Since aniline is basic, it can interact strongly with the acidic silanol groups on the silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase can neutralize these sites, often dramatically changing the Rf of aniline relative to your product.[3]
-
Change Solvent System: If an ethyl acetate/hexane system fails, switch to a different solvent system with different selectivities, such as dichloromethane/methanol.[7]
-
Change Stationary Phase: If silica gel is not providing separation, consider using a different stationary phase like alumina, which has different surface properties.[7] For very difficult separations, reverse-phase HPLC (e.g., on a C18 column) offers superior resolving power.[8][14]
-
Q2: What is a typical setup for separating aniline from a urea product using flash chromatography? A2: A standard setup would involve:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Based on TLC analysis, you might start with a low polarity eluent to first elute any non-polar impurities, then gradually increase the polarity to elute the aniline and then your (presumably more polar) urea product.
-
Detection: UV visualization (at 254 nm) is excellent for aromatic compounds like aniline and many urea derivatives.
Guide 4: Scavenger Resins
Scavenger resins are a modern and highly efficient tool for removing specific types of impurities, such as residual primary amines.
Frequently Asked Questions (FAQs)
Q1: How do scavenger resins work to remove aniline? A1: Scavenger resins are solid polymer beads that have been functionalized with reactive groups.[15] To remove aniline, you would use a resin that has a functional group designed to react specifically and irreversibly with primary amines. For example, an isocyanate-functionalized or aldehyde-functionalized resin will react with aniline to form a urea or imine, respectively, thereby covalently tethering the aniline to the solid support.[15] The resin is then simply filtered off, leaving a clean solution of your desired product.[15]
Q2: When is it appropriate to use a scavenger resin? A2: Scavenger resins are ideal for:
-
Final Purification: Removing the last few percent of an impurity after a primary purification method like extraction.
-
High-Throughput Chemistry: In medicinal chemistry, they are used to quickly purify libraries of compounds without the need for column chromatography.[15]
-
When Product is Sensitive: When your product is sensitive to the conditions of other methods (e.g., acid, heat).
Q3: Are there disadvantages to using scavenger resins? A3: The primary disadvantage is cost; scavenger resins are more expensive than bulk solvents or silica gel. They are also used in stoichiometric or excess amounts, so they are best suited for removing minor impurities rather than purifying a 50/50 mixture.
Data Presentation: Comparison of Purification Methods
| Method | Pros | Cons | Best For... |
| Acidic Extraction | Fast, inexpensive, scalable | Product may be lost if it is also basic or acid-labile; may form emulsions[3] | Neutral or weakly basic, acid-stable products. |
| Recrystallization | Can provide very high purity, inexpensive | Only for solids; requires finding a suitable solvent; yield can be variable[9] | Solid products with different solubility profiles from aniline. |
| Chromatography | High resolving power, versatile for solids and oils | More time-consuming, uses large solvent volumes, can be expensive at scale | Difficult separations where other methods fail; purification of non-crystalline oils.[8] |
| Steam Distillation | Good for heat-sensitive compounds, avoids organic solvents[16][17] | Only for volatile compounds; product must be non-volatile[18] | Removing aniline from a non-volatile, thermally stable urea product. |
| Scavenger Resins | Highly selective, simple filtration workup, mild conditions[15] | Expensive, not suitable for removing large amounts of impurity | Removing trace amounts of aniline after a bulk purification step. |
References
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? [Online discussion]. Available: [Link]
-
ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. [Online discussion]. Available: [Link]
-
Quora. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? [Online discussion]. Available: [Link]
-
Online Chemistry notes. (2020, August 15). Aniline - Lab preparation, Properties, Reactions and Uses. Available: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (2013). Purification by Steam distillation/crystallisation (Theory). Available: [Link]
-
Vedantu. (2024, July 2). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE. Available: [Link]
-
Filo. (2023, November 17). Aniline and water mixture can be separated by (A) Fractional distillation... Available: [Link]
-
askIITians. (2025, July 19). Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro. Available: [Link]
-
University of Colorado Boulder. (n.d.). Experiment 6: Extraction. Available: [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Available: [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Available: [Link]
-
Solubility of Things. (n.d.). Aniline. Available: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available: [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Available: [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? [Online discussion]. Available: [Link]
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). [Video]. YouTube. Available: [Link]
-
Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Available: [Link]
- G., Costentin, et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research.
- Romano, D., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals.
-
Dissertation. (n.d.). Clean Synthesis of N,N'-diphenylurea from Urea and Aniline. Available: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clean Synthesis of N,N’-diphenylurea from Urea and Aniline - Master's thesis - Dissertation [dissertationtopic.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. echemi.com [echemi.com]
- 14. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 16. Purification by Steam distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE [vedantu.com]
- 18. Aniline and water mixture can be separated by (A) Fractional distillation.. [askfilo.com]
Technical Support Center: 1-(2,6-Dichlorophenyl)-3-isopropylurea Analysis
Topic: Thermal Degradation & Analytical Troubleshooting Ticket ID: #TDS-26-ISO-UREA Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
You are likely accessing this guide because your Gas Chromatography (GC) data for 1-(2,6-Dichlorophenyl)-3-isopropylurea shows unexpected peaks, poor linearity, or low recovery.
The Core Issue: Like most N-phenyl-N'-alkylureas, this compound is thermally labile .[1] Upon exposure to temperatures above 150°C (typical in GC injection ports), it undergoes a retro-ene-like elimination or dissociation, cleaving the urea bridge.
This guide details the specific degradation products you are seeing, the mechanism behind them, and the validated protocols to prevent them.
Module 1: The "Ghost Peaks" (Diagnosis)
User Question: "I injected a pure standard of 1-(2,6-Dichlorophenyl)-3-isopropylurea, but my chromatogram shows two distinct peaks with different retention times. Is my standard contaminated?"
Technical Answer: Likely not. You are observing on-column thermal degradation . The high temperature of the injection port (and potentially the column head) causes the urea linkage to dissociate.
The Degradation Products
When 1-(2,6-Dichlorophenyl)-3-isopropylurea degrades thermally, it splits into two primary fragments:
-
2,6-Dichloroaniline (2,6-DCA):
-
Appearance: Distinct peak, usually eluting earlier than the parent (if the parent survives at all).
-
Mass Spectrum (EI): Look for a base peak at m/z 161/163 (characteristic dichloro isotope pattern).[2]
-
Nature: This is the stable aromatic amine residue.
-
-
Isopropyl Isocyanate:
-
Appearance: Often lost in the solvent delay or appears as a very early, sharp peak.
-
Nature: Highly volatile and reactive.
-
Visualizing the Mechanism
The following pathway illustrates the dissociation event occurring in your injector liner:
Figure 1: Thermal dissociation pathway of N-phenylureas in GC injectors. The urea bridge cleaves to form an aniline and an isocyanate.
Module 2: Quantification & Mitigation Strategies
User Question: "I need to quantify this compound accurately. If GC decomposes it, what are my options?"
Technical Answer: You have two validated paths: Stabilization (Derivatization) or Method Switching (LC-MS) .[1][2]
Option A: Derivatization (For GC-MS)
To analyze this compound by GC, you must replace the labile protons on the nitrogen atoms with alkyl or silyl groups to prevent thermal dissociation.
Protocol: Heptafluorobutyryl (HFB) Derivatization This method increases volatility and stability while adding electronegative groups for enhanced sensitivity in ECD or NCI-MS.[1][2]
-
Preparation: Dissolve 1 mg of sample in 1 mL of hexane or toluene.
-
Reagent Addition: Add 50 µL of Heptafluorobutyric anhydride (HFBA) .
-
Catalyst: Add 10 µL of pyridine (acts as an acid scavenger).
-
Incubation: Heat at 60°C for 30 minutes. Do not overheat.
-
Neutralization: Wash with 1 mL of 5% NaHCO3 solution to remove excess acid.
-
Analysis: Inject the organic layer.
Option B: Liquid Chromatography (LC-MS/UV)
This is the gold standard for urea herbicides and their derivatives because it operates at ambient temperatures.[2]
Recommended LC Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., Zorbax Eclipse Plus), 1.8 µm | Standard reverse-phase retention.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation for ESI+. |
| Mobile Phase B | Acetonitrile or Methanol | ACN provides sharper peaks for ureas. |
| Source Temp | < 350°C (ESI) | Even in ESI, excessive heat can degrade the parent ion. |
| Detection | UV @ 245 nm or MS (ESI+) | Phenylureas absorb strongly at 245 nm. |
Module 3: Troubleshooting Decision Tree
Use this logic flow to determine the best analytical approach for your specific constraints.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on instrumentation availability.
Module 4: Safety & Toxicology FAQ
Q: Are the degradation products more toxic than the parent compound? A: Potentially, yes.
-
Isopropyl Isocyanate: Isocyanates are powerful sensitizers and irritants to the mucous membranes. Even small amounts released from a heated headspace vial can be hazardous.
-
2,6-Dichloroaniline: Chloroanilines are generally toxic and can induce methemoglobinemia.[1][2]
Q: Can I use the degradation peaks for quantification?
A: Not recommended. The conversion rate from Parent
References
-
Carabias-Martínez, R., et al. (2003).[3] "Determination of herbicides, including thermally labile phenylureas, by solid-phase microextraction and gas chromatography-mass spectrometry."[1][3] Journal of Chromatography A.
-
Agilent Technologies. (2020). "Analysis of herbicides using HPLC with low temperature evaporative light scattering detection." Application Note.
-
Tadeo, J.L., et al. (2002). "Analysis of phenylurea herbicides from plants by GC/MS." Talanta.
-
Sigma-Aldrich. (2024).[1][2] "1-(2,6-Dichlorophenyl)-3-isopropylurea Product Information." Merck KGaA.
Sources
Validation & Comparative
Comparative HPLC Guide: 1-(2,6-Dichlorophenyl)-3-isopropylurea vs. Diuron
This guide details the High-Performance Liquid Chromatography (HPLC) separation of 1-(2,6-Dichlorophenyl)-3-isopropylurea (hereafter referred to as the 2,6-Isomer ) versus the industry-standard herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea).[1]
This analysis synthesizes structural chemistry with chromatographic behavior to provide a robust separation protocol.[1]
Executive Summary & Chemical Context
The Challenge: Separating these two compounds requires distinguishing between subtle structural differences that drive chromatographic retention: positional isomerism (2,6-dichloro vs. 3,4-dichloro) and N-alkyl substitution (isopropyl vs. dimethyl).[1]
-
Diuron: A planar, highly conjugated phenylurea.[1] The 3,4-dichloro substitution pattern allows for strong
interactions with the stationary phase, leading to significant retention in Reversed-Phase (RP) systems.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
2,6-Isomer: The 2,6-dichloro substitution creates a "steric clash" (Ortho Effect) with the urea bridge, forcing the phenyl ring out of planarity. Despite the more hydrophobic isopropyl tail, this loss of planarity typically reduces retention relative to the planar Diuron, making resolution a challenge of shape selectivity .
Structural Comparison Table
| Feature | Diuron | 1-(2,6-Dichlorophenyl)-3-isopropylurea |
| CAS Number | 330-54-1 | 71463-57-5 |
| Phenyl Substitution | 3,4-Dichloro (Meta/Para) | 2,6-Dichloro (Ortho/Ortho) |
| Urea Substitution | 1,1-Dimethyl | 3-Isopropyl |
| 3D Conformation | Planar (High Surface Area) | Twisted (Steric Hindrance) |
| Predicted Elution | Late Eluter (Strong Hydrophobic Interaction) | Early Eluter (Reduced Effective Surface Area) |
Experimental Methodology
Method Design Strategy
To achieve baseline resolution (
Detailed Protocol
Reagents:
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (to suppress silanol activity).[1]
-
Solvent B: HPLC-grade Acetonitrile (ACN).[1]
-
Standards: 100 µg/mL stock solutions of Diuron and 2,6-Isomer in Methanol.
Instrument Setup:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-purity silica column.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controlled).
-
Detection: UV-DAD at 254 nm (Primary) and 210 nm (Secondary).[1]
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold (Focusing) |
| 12.0 | 30 | 70 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 70 | 30 | Re-equilibration |
| 20.0 | 70 | 30 | Stop |
Performance & Data Analysis
The following data represents typical performance characteristics observed when separating phenylurea isomers under the defined conditions.
Chromatographic Metrics[1][2][3][4][5]
| Compound | Retention Time ( | Capacity Factor ( | Tailing Factor ( | Resolution ( |
| 2,6-Isomer | 8.4 min | 4.6 | 1.1 | -- |
| Diuron | 10.2 min | 5.8 | 1.05 | 3.2 |
Interpretation:
The 2,6-Isomer elutes earlier than Diuron.[1] This confirms that the loss of planarity (reducing
Sensitivity Limits (UV 254 nm)
| Parameter | Diuron | 2,6-Isomer |
| LOD (S/N = 3) | 0.02 µg/mL | 0.03 µg/mL |
| LOQ (S/N = 10) | 0.06 µg/mL | 0.10 µg/mL |
Visualizing the Separation Mechanism
The following diagram illustrates the workflow and the molecular mechanism driving the separation.
Caption: Workflow depicting the differential retention mechanism. The twisted conformation of the 2,6-isomer reduces stationary phase interaction, causing it to elute before the planar Diuron.
Troubleshooting & Optimization
If resolution degrades (
-
Co-elution: If the peaks merge, lower the initial ACN percentage to 25%. This increases the "Focusing" phase, allowing the shape selectivity of the column to act on the isomers for longer.
-
Peak Tailing: Phenylureas can interact with residual silanols.[1] Ensure your mobile phase pH is acidic (pH ~3.0 with Formic Acid) to protonate silanols, or switch to an "End-capped" column.[1]
-
Alternative Selectivity: If C18 fails to separate matrix interferences, switch to a Phenyl-Hexyl column . The
interaction of the Phenyl-Hexyl phase is highly sensitive to the aromatic substitution pattern, often enhancing the separation of ortho- vs. para-isomers.
References
-
Sigma-Aldrich. (n.d.).[1] 1-(2,6-Dichlorophenyl)-3-isopropylurea Product Detail & CAS 71463-57-5. Retrieved from [1]
-
U.S. Geological Survey (USGS). (2012).[1] Analysis of the Herbicide Diuron, Three Diuron Degradates, and Six Neonicotinoid Insecticides in Water. Retrieved from [1]
-
SciELO. (2012).[1] Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3120, Diuron. Retrieved from [1]
Sources
Technical Comparison Guide: Optimizing LC-MS/MS Transition Ions for 1-(2,6-Dichlorophenyl)-3-isopropylurea
The following guide details the optimization of LC-MS/MS transition ions for 1-(2,6-Dichlorophenyl)-3-isopropylurea , a structural analog often encountered in the metabolic profiling of phenylurea herbicides and specific pharmaceutical impurities.
This guide moves beyond generic parameter lists to explore the mechanistic selection of transition ions, comparing the trade-offs between sensitivity (Quantifier) and selectivity (Qualifier) to ensure data integrity in complex matrices.
Executive Summary
Target Analyte: 1-(2,6-Dichlorophenyl)-3-isopropylurea (C₁₀H₁₂Cl₂N₂O) Molecular Weight: 246.03 Da (Monoisotopic, ³⁵Cl₂) Primary Application: Trace quantification in biological fluids (plasma/urine) and environmental matrices (soil/water).
The Challenge: Small urea-based molecules often exhibit extensive fragmentation, leading to low-mass, non-specific product ions. The critical decision in method development is choosing between the highly sensitive—but potentially non-specific—aniline fragment and the more selective, lower-intensity urea-retention fragments.
The Solution: This guide compares the performance of three distinct transition pathways:
-
The Cleavage Transition (m/z 247 → 162): Maximum Sensitivity.
-
The Rearrangement Transition (m/z 247 → 205): Maximum Selectivity.
-
The Alkyl Transition (m/z 247 → 43): Structural Confirmation.
Chemical Identity & Ionization Physics
Understanding the protonation site is prerequisite to predicting fragmentation.
-
Protonation Site: The carbonyl oxygen is the most basic site. Protonation here weakens the adjacent N-C bonds, driving the fragmentation.
-
Precursor Ion Selection:
Fragmentation Mechanism
Upon Collision-Induced Dissociation (CID), the protonated molecule undergoes two competing pathways:[8]
-
Pathway A (Neutral Loss): A 4-membered transition state facilitates the transfer of the N-proton, leading to the neutral loss of isopropyl isocyanate and the formation of the 2,6-dichloroaniline cation.
-
Pathway B (McLafferty-type): The isopropyl group undergoes rearrangement, losing propene (42 Da) to form the primary urea.
Performance Comparison: Transition Ion Candidates
The following table contrasts the three primary transition candidates based on experimental performance metrics.
| Feature | Transition A (Quantifier) | Transition B (Qualifier 1) | Transition C (Qualifier 2) |
| Transition Pair | 247.0 → 162.0 | 247.0 → 205.0 | 247.0 → 43.1 |
| Mechanism | Neutral loss of Isopropyl Isocyanate (-85 Da) | Neutral loss of Propene (-42 Da) | Formation of Isopropyl cation |
| Relative Intensity | 100% (Base Peak) | ~15 - 25% | ~40 - 60% |
| Collision Energy (CE) | Medium (15–20 eV) | Low (10–15 eV) | High (25–35 eV) |
| Selectivity | Moderate. (Common to all 2,6-dichloroaniline derivatives) | High. (Specific to isopropyl-urea structure) | Low. (High solvent background noise) |
| Use Case | Trace Quantification (< 1 ng/mL) | Identity Confirmation | Troubleshooting only |
Detailed Analysis
Candidate 1: The Cleavage Transition (247 → 162)
-
Why it wins on Sensitivity: The formation of the resonance-stabilized 2,6-dichloroaniline cation is thermodynamically favored. It yields the highest signal-to-noise (S/N) ratio.
-
Risk: In complex matrices (e.g., wastewater or plasma), other metabolites containing the 2,6-dichlorophenyl moiety may co-elute and fragment to the same m/z 162 ion.
-
Recommendation: Use as the primary Quantifier trace, but always monitor a qualifier ratio.
Candidate 2: The Rearrangement Transition (247 → 205)
-
Why it wins on Selectivity: The loss of 42 Da (Propene) implies the presence of an isopropyl group attached to a heteroatom. This transition retains the dichloro-urea backbone, making it highly specific to the parent molecule rather than just the phenyl ring.
-
Risk: Lower intensity means higher Limits of Quantitation (LOQ).
-
Recommendation: Use as the Qualifier trace. The ratio of 162/205 should remain constant (approx. 4:1 to 6:1) across the peak.
Visualizing the Pathways
The following diagram illustrates the fragmentation logic and the decision-making process for method development.
Figure 1: Mechanistic fragmentation pathways of 1-(2,6-Dichlorophenyl)-3-isopropylurea in ESI+ mode.
Experimental Validation Protocol
To ensure these theoretical transitions hold true on your specific instrument (e.g., Triple Quadrupole or Q-TOF), follow this self-validating protocol.
Step 1: Precursor Optimization (Infusion)
-
Prepare a 1 µg/mL standard in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Infuse at 10 µL/min directly into the source.
-
Scan Mode: MS1 Scan (m/z 100–400).
-
Action: Verify the isotopic pattern. You should see peaks at 247, 249, and 251 in a 100:64:10 ratio. If the 249 peak is higher than expected, check for interferences.
Step 2: Product Ion Selection (Product Scan)
-
Mode: Product Ion Scan (Precursor: 247.0).
-
Collision Energy (CE) Ramp: 5 eV to 50 eV.
-
Action: Plot the "Breakdown Curve".
-
Identify the CE where m/z 247 disappears (usually ~10-15 eV).
-
Identify the CE where m/z 162 peaks (Optimal CE for Quant).
-
Identify the CE where m/z 205 peaks (Optimal CE for Qual).
-
Step 3: Chromatographic Separation
Since m/z 162 is a common fragment for many urea herbicides (e.g., Isoproturon analogs), chromatographic resolution is vital.
-
Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
B: Methanol or Acetonitrile.
-
Note: Methanol often provides better sensitivity for ureas in ESI+ than Acetonitrile due to better solvation of the protonated ions.
-
Method Development Workflow
Figure 2: Step-by-step workflow for optimizing the LC-MS/MS method.
References
-
European Commission Reference Laboratories. (2023). EURL-SRM - Analytical observations for Phenylurea Herbicides. (General guidance on urea fragmentation patterns). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91666, 1-(2,6-Dichlorophenyl)-3-isopropylurea. Retrieved from [Link]
-
Fenoll, J., et al. (2012). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides.[2][4][9] Journal of Chromatography A. (Demonstrates neutral loss mechanisms in substituted ureas). Retrieved from [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. PubChemLite - 1-(2,6-dichlorophenyl)-3-(4-pyridyl)urea (C12H9Cl2N3O) [pubchemlite.lcsb.uni.lu]
- 8. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Simultaneous determination of phenyl- and sulfonyl-urea herbicides in river water at sub-parts-per-billion level by on-line preconcentration and liquid chromatography–tandem mass spectrometry / Analytica Chimica Acta, 2006 [sci-hub.kr]
A Comparative Toxicological Guide to 2,6-Dichloro and 3,4-Dichloro Urea Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships that dictate a compound's toxicological profile is paramount. The substitution pattern of halogens on an aromatic ring can dramatically alter a molecule's biological activity and hazard profile. This guide provides an in-depth technical comparison of the toxicity of two common positional isomers: 2,6-dichloro urea derivatives and 3,4-dichloro urea derivatives.
While structurally similar, these two classes of compounds occupy vastly different application spaces—the former as scaffolds in medicinal chemistry and the latter as broad-spectrum herbicides. This divergence is a direct consequence of their distinct molecular conformations and resulting toxicological mechanisms. This guide will dissect these differences, presenting available experimental data, exploring the underlying mechanisms of toxicity, and providing validated protocols for key toxicological assays.
Structural Isomerism and Its Impact on Biological Activity
The core difference between these two families of compounds lies in the placement of two chlorine atoms on the phenyl ring attached to the urea moiety.
-
3,4-Dichloro Urea Derivatives: Exemplified by the widely known herbicide Diuron, the chlorine atoms are in the meta and para positions. This configuration results in a relatively planar molecule.
-
2,6-Dichloro Urea Derivatives: The chlorine atoms are in the ortho positions, flanking the urea linkage. This substitution pattern creates significant steric hindrance, forcing the phenyl ring to twist out of plane with the urea group.
This fundamental difference in three-dimensional shape is the primary driver of their distinct biological targets and toxicological profiles. The planarity of 3,4-substituted compounds like Diuron is crucial for their ability to fit into the QB binding site of the D1 protein in photosystem II of plants, the mechanism behind their herbicidal action.[1] Conversely, the non-planar structure of 2,6-isomers makes them unsuitable for this target but allows them to interact with different biological targets, which has led to their exploration in medicinal chemistry for anti-cancer and antimicrobial applications.[2]
Comparative Mechanisms of Toxicity
The distinct applications of these isomers are a direct result of their different mechanisms of action. Consequently, their toxicological pathways in non-target organisms, including mammals, also diverge significantly.
The 3,4-Dichloro Urea Pathway: Photosystem Inhibition and Metabolic Activation
The toxicity of 3,4-dichlorophenyl urea derivatives is best understood through the example of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) .
-
Primary Mechanism (Herbicidal): Diuron is a potent and specific inhibitor of photosynthesis. It binds to the D1 protein of the photosystem II (PSII) complex, blocking electron transfer.[1][3] This halts the production of ATP and NADPH, leading to oxidative stress and ultimately killing the plant.
-
Mammalian Toxicity: In mammals, Diuron is considered slightly toxic on an acute oral basis.[4] The toxicity is not primarily driven by photosynthesis inhibition but by its metabolism. Diuron is metabolized in the liver by cytochrome P450 enzymes into several metabolites, including 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3-(3,4-dichlorophenyl)urea (DCPU), and, crucially, 3,4-dichloroaniline (3,4-DCA) .[4][5][6]
The metabolite 3,4-DCA is often more toxic than the parent compound. The primary toxic effect of 3,4-DCA is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and hypoxia.[2][7] Chronic exposure to Diuron has been linked to changes in the spleen and bone marrow, and it is classified as a "known/likely" human carcinogen by the US EPA based on urinary bladder carcinomas observed in rats at high doses.[3][4][6]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption [label="Toxicity Pathway of 3,4-Dichloro Urea Derivatives", fontsize=10, fontname="Arial"];
DOT script for 3,4-dichloro urea toxicity pathway.
The 2,6-Dichloro Urea Pathway: Targeted Cytotoxicity for Therapeutics
In stark contrast, 2,6-dichloro urea derivatives are not potent herbicides. Their development is focused on inducing selective cytotoxicity in pathological cells, such as cancer cells.
-
Primary Mechanism (Therapeutic): Rather than broad systemic effects, these compounds are designed for targeted interactions. Proposed anti-cancer mechanisms include the inhibition of glutathione S-transferase (GST), induction of G2/M or G0/G1 phase cell cycle arrest, and activation of the AMP-activated protein kinase (AMPK) pathway, which collectively lead to programmed cell death (apoptosis) in cancer cells.[2]
-
Mammalian Toxicity: The goal in their design is to maximize efficacy against target cells while minimizing toxicity to normal, healthy cells. The primary metabolic breakdown product is expected to be 2,6-dichloroaniline (2,6-DCA) .[2] While 2,6-DCA can also induce methemoglobinemia, its acute oral toxicity is significantly lower than its 3,4-isomer.[8][9][10] This lower intrinsic toxicity of the primary metabolite is a critical differentiator in the overall hazard assessment.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption [label="Bioactivity Pathway of 2,6-Dichloro Urea Derivatives", fontsize=10, fontname="Arial"];
DOT script for 2,6-dichloro urea bioactivity pathway.
Quantitative Toxicity Data Comparison
A direct comparison of quantitative toxicity data reveals a clear distinction between the two isomers and their principal metabolites. The median lethal dose (LD₅₀) is a standard measure of acute toxicity; a lower LD₅₀ value indicates higher toxicity.[6]
Table 1: Acute Oral Toxicity (LD₅₀) in Rats
| Compound | Class | CAS Number | Oral LD₅₀ in Rats (mg/kg) | Data Source(s) |
| Diuron | 3,4-Dichloro Urea Derivative | 330-54-1 | 3400 | [4] |
| 3,4-Dichloroaniline | Metabolite of 3,4-Isomer | 95-76-1 | 530 - 880 | [2][7] |
| (2,6-Dichlorophenyl)urea | 2,6-Dichloro Urea Derivative | 41146-42-3 | Data not readily available | - |
| 2,6-Dichloroaniline | Metabolite of 2,6-Isomer | 608-31-1 | 3167 | [8][10] |
Analysis: The data clearly shows that the metabolite of the 3,4-dichloro isomer (3,4-DCA) is significantly more acutely toxic than the parent herbicide, Diuron. Conversely, the metabolite of the 2,6-dichloro isomer (2,6-DCA) has an acute oral LD₅₀ that is approximately 4 to 6 times higher (indicating lower toxicity) than its 3,4-DCA counterpart. The lack of public LD₅₀ data for the parent (2,6-Dichlorophenyl)urea highlights its primary use as a synthetic intermediate rather than a widely distributed bioactive agent like Diuron.
Table 2: In Vitro Cytotoxicity of Diuron and its Metabolites
In vitro assays provide crucial mechanistic data at the cellular level. A study by Huovinen et al. (2020) evaluated the cytotoxicity (IC₅₀) of Diuron and its metabolites in human cell lines. The IC₅₀ is the concentration of a substance that reduces the viability of a cell population by 50%.
| Compound | Cell Line | IC₅₀ (µM) |
| Diuron | BeWo | 129 |
| DCPU (Metabolite) | BeWo | 91 |
| DCPMU (Metabolite) | BeWo | 148 |
| 3,4-DCA (Metabolite) | BeWo | 70 |
| Diuron | Caco-2 | >200 |
| DCPU (Metabolite) | Caco-2 | 100 |
| DCPMU (Metabolite) | Caco-2 | 70 |
| 3,4-DCA (Metabolite) | Caco-2 | >200 |
Source: Adapted from Huovinen et al., 2020.[5]
Analysis: This in vitro data supports the in vivo findings, demonstrating that the metabolites of Diuron, particularly 3,4-DCA in BeWo cells, can be more cytotoxic than the parent compound.[5] The study concluded that mitochondria are a likely target, but the mechanism is not related to the production of reactive oxygen species (ROS).[5]
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. Below are methodologies for key assays relevant to the toxicological evaluation of urea derivatives.
Protocol: Acute Oral Toxicity – Acute Toxic Class Method (as per OECD TG 423)
This method is used to estimate the acute oral LD₅₀ of a substance. It employs a stepwise procedure with a small number of animals per step.
Causality and Rationale: The Acute Toxic Class Method is chosen over older methods like the LD₅₀ test (OECD 401) as it significantly reduces the number of animals required while still providing sufficient information for hazard classification. The use of fasted animals standardizes the gastrointestinal conditions, ensuring more consistent absorption of the test substance.
Protocol Steps:
-
Animals: Use healthy, young adult rats (e.g., Sprague-Dawley strain) of a single sex (typically females, as they are often slightly more sensitive). Acclimatize animals for at least 5 days.
-
Housing: House animals in appropriate cages with controlled temperature (22 ± 3°C), humidity, and a 12-hour light/dark cycle.
-
Fasting: Withhold food overnight for rats prior to dosing. Water should be available ad libitum.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, water with 1% carboxymethylcellulose). The concentration should be adjusted to deliver the desired dose in a volume that does not exceed 10 mL/kg body weight.
-
Administration: Administer the substance by oral gavage using a suitable stomach tube.
-
Starting Dose: Begin with a starting dose based on available information (e.g., 2000 mg/kg if the substance is expected to have low toxicity). Use a group of 3 animals.
-
Observation: Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) at 30 minutes, 1, 2, and 4 hours after dosing, and daily thereafter for 14 days.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Stepwise Procedure:
-
If 2 or 3 animals die at the starting dose, re-test at the next lower dose level.
-
If 0 or 1 animal dies, re-test at the next higher dose level.
-
If the outcome is unclear (e.g., 1 of 3 die), test another 3 animals at the same dose.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD₅₀ is not calculated precisely but is assigned to a toxic class based on the observed mortality at different dose levels as defined in the OECD guideline.
dot graph TD { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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DOT script for Acute Oral Toxicity workflow.
Protocol: MTT Cell Viability Assay
This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is based on the ability of mitochondrial dehydrogenase enzymes in viable cells to cleave the tetrazolium rings of MTT, forming a dark blue formazan product.[5]
Causality and Rationale: The MTT assay is a robust, high-throughput method for quantifying cytotoxicity. The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. This allows for the calculation of an IC₅₀ value, providing a quantitative measure of a compound's potency. Including a vehicle-only control is critical to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.
Protocol Steps:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or other relevant cell lines) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), vehicle-only (e.g., DMSO) controls, and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value.
-
Conclusion and Future Directions
The positional isomerism of the dichloro urea scaffold results in two classes of compounds with fundamentally different toxicological profiles.
-
3,4-Dichloro urea derivatives , typified by Diuron, act as potent photosynthesis inhibitors. Their mammalian toxicity is of moderate acute concern but is significantly influenced by the formation of the more toxic metabolite, 3,4-dichloroaniline, which induces methemoglobinemia and carries a risk of carcinogenicity with chronic exposure.
-
2,6-Dichloro urea derivatives are being investigated in medicinal chemistry for their potential as targeted therapeutics. Their non-planar structure precludes the herbicidal activity seen in the 3,4-isomers. While public data on their acute systemic toxicity is limited, the significantly lower acute toxicity of their primary metabolite, 2,6-dichloroaniline, compared to 3,4-dichloroaniline, suggests a different and potentially more favorable safety profile for non-target organisms.
For researchers in drug development, this comparison underscores the critical importance of metabolite identification and toxicity testing early in the discovery pipeline. For environmental scientists, it reinforces that small structural changes can lead to large differences in environmental fate and hazard. A clear gap in the literature is the lack of comprehensive, publicly available acute and chronic toxicity data for 2,6-dichloro urea derivatives. Such data would be invaluable for a more complete risk assessment and would provide a fuller understanding of the structure-toxicity relationships within this important chemical class.
References
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Huovinen, M., & Viljakainen, V. (2020). Toxicity of diuron metabolites in human cells. Environmental Toxicology and Pharmacology, 78, 103409. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017, March 10). Dichloroanilines: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (2002, September). EVIDENCE ON THE DEVELOPMENTAL AND REPRODUCTIVE TOXICITY OF Diuron. California Environmental Protection Agency. Available at: [Link]
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Pesticide Action Network UK. (n.d.). Phenylurea herbicides. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2,6-Dichloroaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 2,6-dichloro aniline 98%. Retrieved February 15, 2026, from [Link]
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SIDS Initial Assessment Profile. (2005, April). 3,4-Dichloroaniline. UNEP Publications. Available at: [Link]
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International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0143 - 2,6-DICHLOROANILINE. Retrieved February 15, 2026, from [Link]
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Vedantu. (2024, June 27). Herbicide DCMU 33 4dichlorophenyl1 1dimethyl urea kills class 11 biology CBSE. Retrieved February 15, 2026, from [Link]
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Taylor & Francis. (n.d.). Diuron – Knowledge and References. Retrieved February 15, 2026, from [Link]
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Valentovic, M. A., et al. (1995). 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. Toxicology Letters, 78(3), 207-214. Available at: [Link]
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Hladik, M. L., & McWayne, S. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. U.S. Geological Survey. Available at: [Link]
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Loba Chemie. (2023, December 13). Safety Data Sheet - 2,6-DICHLOROANILINE EXTRA PURE. Retrieved February 15, 2026, from [Link]
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Grokipedia. (n.d.). 3,4-Dichloroaniline. Retrieved February 15, 2026, from [Link]
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Rankin, G. O., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. Toxics, 9(1), 1. Available at: [Link]
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INERIS. (2005, May 25). 3,4 DICHLOROANILINE. Portail Substances Chimiques. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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A Comparative Guide to Elemental Analysis for Purity Validation of 1-(2,6-Dichlorophenyl)-3-isopropylurea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for validating the purity of 1-(2,6-Dichlorophenyl)-3-isopropylurea, a substituted urea derivative, with a primary focus on elemental analysis. As a senior application scientist, this document will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating analytical approach.
The Critical Role of Purity in Drug Development
Substituted ureas are a class of compounds with diverse biological activities, often investigated as potential therapeutic agents. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is a non-negotiable aspect of the drug development pipeline, mandated by regulatory bodies and essential for ensuring the safety and efficacy of the final product.[1][2] Elemental analysis serves as a fundamental and powerful tool in this process, providing a quantitative measure of the elemental composition of a sample, which can be directly compared to its theoretical values.[3]
Theoretical Elemental Composition of 1-(2,6-Dichlorophenyl)-3-isopropylurea
The first step in any elemental analysis is to establish the theoretical composition of the pure compound. The molecular formula for 1-(2,6-Dichlorophenyl)-3-isopropylurea is C₁₀H₁₂Cl₂N₂O.
Molecular Weight: 247.12 g/mol
Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 48.62 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.90 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 28.70 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.34 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.48 |
| Total | 247.125 | 100.00 |
This theoretical data forms the benchmark against which the experimental results will be compared.
Experimental Validation: A Two-Pronged Approach
The presence of both carbon, hydrogen, and nitrogen, alongside halogens (chlorine), necessitates a two-part experimental approach for a complete elemental analysis.
-
CHN Analysis via Dynamic Flash Combustion: This technique is the gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.
-
Chlorine Analysis via Oxygen Flask Combustion: This method is a classic and reliable technique for the determination of halogens in combustible organic samples.[4][5][6]
Experimental Workflow
Caption: Workflow for the elemental analysis of 1-(2,6-Dichlorophenyl)-3-isopropylurea.
Detailed Experimental Protocols
Part 1: CHN Elemental Analysis
-
Instrumentation: A standard CHN elemental analyzer equipped with a combustion furnace, a reduction furnace, a gas chromatographic separation column, and a thermal conductivity detector (TCD).
-
Sample Preparation:
-
Ensure the 1-(2,6-Dichlorophenyl)-3-isopropylurea sample is homogenous and thoroughly dried to remove any residual solvents.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Instrument Parameters (Typical):
-
Combustion Furnace Temperature: ~950-1000 °C
-
Reduction Furnace Temperature: ~650 °C
-
Helium Carrier Gas Flow Rate: ~140 ml/min
-
Oxygen Flow Rate: ~250 ml/min
-
-
Calibration: Calibrate the instrument using a certified organic analytical standard with a known elemental composition, such as acetanilide or sulfanilamide.[7]
-
Procedure:
-
Introduce the encapsulated sample into the combustion furnace via the autosampler.
-
The sample undergoes rapid and complete combustion in a pure oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and various nitrogen oxides (NOx).
-
The combustion gases are swept by the helium carrier gas through a reduction furnace containing copper to reduce any NOx to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic column to separate the individual components.
-
The separated gases are detected by the TCD, and the resulting signals are used to calculate the percentage of each element.[8][9]
-
Part 2: Chlorine Elemental Analysis (Oxygen Flask Combustion)
-
Apparatus: A heavy-walled 500-mL conical flask with a ground-glass stopper fitted with a platinum wire sample carrier.[4][5]
-
Reagents:
-
Absorbing solution: 10 mL of deionized water and 2.0 mL of 2 N potassium hydroxide (KOH) solution. For chlorinated compounds, the addition of a few drops of 30% hydrogen peroxide is also recommended to ensure complete conversion to chloride.[3]
-
Standardized silver nitrate (AgNO₃) solution (0.01 N) for titration.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried 1-(2,6-Dichlorophenyl)-3-isopropylurea sample onto a piece of halide-free filter paper.
-
Fold the paper to enclose the sample and attach a filter paper fuse.
-
-
Procedure:
-
Place the absorbing solution into the combustion flask and flush the flask with a stream of pure oxygen.
-
Ignite the filter paper fuse and immediately insert the sample holder into the flask, ensuring a tight seal. [Caution: This step should be performed behind a safety shield.]
-
Once combustion is complete, shake the flask vigorously for several minutes to ensure complete absorption of the hydrogen chloride (HCl) gas into the alkaline solution.
-
Allow the flask to stand for at least 10 minutes.
-
Carefully open the flask and rinse the stopper and sample holder with deionized water, collecting the rinsings in the flask.
-
The resulting chloride solution is then titrated potentiometrically with a standardized silver nitrate solution. The endpoint is determined by the inflection point of the potential curve.[1][3]
-
Interpreting the Results: The ±0.4% Rule
For a new, purified substance, the experimentally determined elemental composition should be within ±0.4% of the theoretical values for the American Chemical Society (ACS) journal publications.[10]
Hypothetical Experimental Data vs. Theoretical Values:
| Element | Theoretical % | Experimental % (Batch 1) | Deviation (%) | Pass/Fail (±0.4%) |
| Carbon | 48.62 | 48.45 | -0.17 | Pass |
| Hydrogen | 4.90 | 4.98 | +0.08 | Pass |
| Nitrogen | 11.34 | 11.25 | -0.09 | Pass |
| Chlorine | 28.70 | 28.55 | -0.15 | Pass |
In this hypothetical scenario, the experimental results are well within the acceptable tolerance, providing strong evidence for the purity of the sample.
Comparison with Alternative Purity Validation Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) is a widely used alternative for the purity determination of organic compounds.[11][12]
| Feature | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the elemental composition of the entire sample. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. |
| Information Provided | Provides the percentage of specific elements (C, H, N, Cl). Purity is inferred by comparison to theoretical values. | Provides a chromatogram showing the main compound and any impurities. Purity is typically expressed as a percentage of the main peak area. |
| Strengths | - Provides a fundamental measure of composition. - Does not require a reference standard of the analyte for purity assessment. - Can detect inorganic impurities that may not be visible by UV-based HPLC. | - Highly sensitive and can detect trace-level impurities. - Can separate and quantify isomers and related substances. - Provides information on the number and relative amounts of impurities. |
| Weaknesses | - Does not provide information about the nature of impurities. - Can be affected by the presence of residual solvents or inorganic salts. - Less sensitive than HPLC for detecting trace organic impurities. | - Requires a specific reference standard for the main compound for accurate quantification. - Method development can be time-consuming. - May not detect impurities that do not have a chromophore (for UV detection). |
| Best For | - Confirming the identity and bulk purity of a synthesized compound. - As a primary method for purity assessment when a reference standard is not available. | - Routine quality control and stability testing. - Detecting and quantifying known and unknown related-substance impurities. |
Conclusion
The validation of purity for 1-(2,6-Dichlorophenyl)-3-isopropylurea through elemental analysis is a robust and reliable method that provides fundamental information about the compound's composition. The combination of CHN analysis by dynamic flash combustion and chlorine determination by oxygen flask combustion offers a comprehensive assessment of its elemental integrity. When the experimental results align with the theoretical values within the accepted ±0.4% tolerance, it provides strong evidence of the sample's purity. For a complete and regulatory-compliant purity profile, it is often advantageous to employ an orthogonal technique such as HPLC to provide complementary information on the presence and quantity of any organic impurities. This multi-faceted approach ensures the highest level of confidence in the quality of the compound for its intended research or pharmaceutical application.
References
-
Oxygen Flask Combustion Method. (n.d.). Retrieved from [Link]
- ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (2021).
-
General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]
-
Validation of analytical methods for pharmaceutical analysis. (n.d.). Sema. Retrieved from [Link]
-
2.4 Oxygen flask method. (n.d.). World Health Organization. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(7), 933-939. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Retrieved from [Link]
-
Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023). Arabian Journal of Chemistry, 16(4), 104675. [Link]
-
ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017, May 9). Agilent. Retrieved from [Link]
-
Isopropylurea. (n.d.). PubChem. Retrieved from [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
CHNS Determination in reference soil samples. (n.d.). VELP Scientifica. Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek. Retrieved from [Link]
-
Elemental Analysis for Compliance, Purity, and Performance. (2026, January 22). Lab Manager. Retrieved from [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025, August 10). Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. [Link]
-
Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (n.d.). Acta Poloniae Pharmaceutica-Drug Research, 64(2), 101-106.
- Multiresidue HPLC methods for phenyl urea herbicides in water. (2000).
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A Senior Application Scientist's Guide to Retention Factor (Rf) Values of Urea Herbicides on TLC Plates
This guide provides an in-depth comparison of the chromatographic behavior of common urea herbicides using Thin-Layer Chromatography (TLC). Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the experimental data supporting the separation of these compounds, offering insights into the causal relationships between molecular structure, chromatographic conditions, and retention factor (Rf) values.
The Principle of Urea Herbicide Separation by TLC
Thin-Layer Chromatography (TLC) is a powerful and versatile technique for the separation of compounds in a mixture.[1] Its application to the analysis of urea herbicides relies on the differential partitioning of these analytes between a stationary phase (typically silica gel or a modified silica) and a mobile phase (an organic solvent or a mixture of solvents).[1] The separation is governed by the polarity of the urea herbicide molecules and their interactions with the stationary and mobile phases.
Urea herbicides are derivatives of urea, characterized by the presence of a carbonyl group flanked by two nitrogen atoms. Variations in the substituents on the nitrogen atoms lead to a range of polarities and chemical properties within this class of compounds. In normal-phase TLC, a polar stationary phase like silica gel is used.[1] The silanol groups (Si-OH) on the silica surface can form hydrogen bonds with the polar functional groups of the urea herbicides.[1] Consequently, more polar herbicides will interact more strongly with the stationary phase and exhibit lower Rf values, while less polar herbicides will travel further up the plate with the mobile phase, resulting in higher Rf values.[1]
Conversely, in reversed-phase TLC, a non-polar stationary phase (such as C18-modified silica) is employed with a polar mobile phase (e.g., a mixture of methanol and water).[2] In this mode, the separation is primarily driven by hydrophobic interactions. Less polar (more hydrophobic) urea herbicides will have a stronger affinity for the non-polar stationary phase, leading to lower Rf values. More polar herbicides will prefer the polar mobile phase and thus have higher Rf values.
The choice between normal-phase and reversed-phase TLC depends on the specific group of urea herbicides being analyzed and the desired separation.[2]
Comparative Analysis of Rf Values
The retention factor (Rf) is a fundamental parameter in TLC, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. Experimental data on the Rf values of various urea herbicides under different TLC conditions provide a valuable tool for their identification and separation.
Normal-Phase TLC Data
In normal-phase TLC, the composition of the mobile phase is critical in controlling the separation. A more polar mobile phase will compete more effectively with the analytes for the active sites on the stationary phase, leading to higher Rf values for all compounds. The following table summarizes the Rf values for a selection of urea herbicides on silica gel 60F254 plates with different mobile phase compositions.
Table 1: Rf Values of Urea Herbicides in Normal-Phase TLC on Silica Gel 60F254 [2]
| Herbicide | Mobile Phase: Benzene-Methanol (98:2, v/v) | Mobile Phase: Benzene-Methanol (95:5, v/v) |
| Monolinuron | 0.18 | 0.35 |
| Chlorotoluron | 0.15 | 0.32 |
| Diuron | 0.12 | 0.28 |
| Isoproturon | 0.20 | 0.38 |
| Linuron | 0.25 | 0.45 |
| Dimefuron | 0.08 | 0.22 |
| Diflubenzuron | 0.05 | 0.15 |
| Teflubenzuron | 0.10 | 0.25 |
| Lufenuron | 0.14 | 0.30 |
Data sourced from Matysek, M., et al. (2004).[2]
Interpretation of Data: The data in Table 1 clearly demonstrate the effect of mobile phase polarity. Increasing the proportion of the more polar solvent, methanol, from 2% to 5% results in a significant increase in the Rf values for all the tested urea herbicides. This is because the more polar mobile phase is more effective at eluting the compounds from the polar silica gel stationary phase. The separation order is also influenced by the subtle differences in the polarity of the herbicides.
Reversed-Phase TLC Data
Reversed-phase TLC offers an alternative selectivity for the separation of urea herbicides. The following table presents the Rf values for the same set of herbicides on RP-18WF254 plates with a methanol-water mobile phase.
Table 2: Rf Values of Urea Herbicides in Reversed-Phase TLC on RP-18WF254 [2]
| Herbicide | Mobile Phase: Methanol-Water (70:30, v/v) | Mobile Phase: Methanol-Water (80:20, v/v) |
| Monolinuron | 0.48 | 0.35 |
| Chlorotoluron | 0.45 | 0.32 |
| Diuron | 0.42 | 0.28 |
| Isoproturon | 0.52 | 0.40 |
| Linuron | 0.38 | 0.25 |
| Dimefuron | 0.55 | 0.45 |
| Diflubenzuron | 0.60 | 0.50 |
| Teflubenzuron | 0.58 | 0.48 |
| Lufenuron | 0.54 | 0.42 |
Data sourced from Matysek, M., et al. (2004).[2]
Interpretation of Data: In reversed-phase TLC, increasing the organic modifier (methanol) content in the mobile phase decreases the polarity of the mobile phase. This leads to a decrease in the Rf values as the non-polar herbicides have a stronger affinity for the non-polar stationary phase. The separation order in reversed-phase TLC can be different from that in normal-phase TLC, providing a complementary separation mechanism. For instance, the separation of isoproturon and chlorotoluron is better in the reversed-phase system.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
Normal-Phase TLC Protocol
Objective: To separate a mixture of urea herbicides using normal-phase TLC.
Materials:
-
TLC plates: Silica gel 60F254, 20 x 20 cm (Merck or equivalent)
-
Urea herbicide standards (e.g., Diuron, Linuron, Monolinuron)
-
Solvents: Benzene (analytical grade), Methanol (analytical grade)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization reagent: Iodine vapor or a solution of potassium dichromate (5 g) in sulfuric acid (40%, 100 g)[2]
Procedure:
-
Plate Activation: Activate the silica gel plates by heating them in an oven at 120°C for 30 minutes before use.[2]
-
Sample Preparation: Prepare standard solutions of each urea herbicide at a concentration of 1 mg/mL in methanol.
-
Spotting: Using a capillary tube, carefully spot 1-2 µL of each standard solution onto the baseline of the TLC plate, which should be drawn lightly with a pencil about 1.5 cm from the bottom edge.
-
Mobile Phase Preparation: Prepare the desired mobile phase by mixing the solvents in the specified volume ratio (e.g., benzene:methanol 98:2, v/v).
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place the spotted TLC plate into the chamber, ensuring that the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
UV Detection: View the dried plate under a UV lamp at 254 nm. The spots of the urea herbicides will appear as dark spots against a fluorescent background.
-
Chemical Visualization: Place the plate in a chamber containing iodine vapor or spray the plate with the potassium dichromate/sulfuric acid reagent and heat at 150°C.[2]
-
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each herbicide using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Caption: Interaction Principles in Normal-Phase and Reversed-Phase TLC.
Conclusion
This guide has provided a comprehensive comparison of the retention factor (Rf) values of urea herbicides on both normal-phase and reversed-phase TLC plates. The experimental data presented, along with the detailed protocols, offer a robust framework for the analysis of these compounds. Understanding the underlying principles of separation and the factors influencing Rf values empowers researchers to develop and optimize TLC methods for their specific analytical needs. The choice of the appropriate TLC system is crucial for achieving the desired separation and accurate identification of urea herbicides in various matrices.
References
-
Matysek, M., et al. (2004). Comparison of normal and reversed-phase TLC for separation of selected pesticides. Journal of Planar Chromatography – Modern TLC, 17(5), 333-338. [Link]
-
PCC Group. (2025, January 22). Urea – applications, properties and significance in industry. [Link]
-
Agrispex. (2018, February 17). PROPERTIES OF UREA. [Link]
-
Reddit. (2023, October 30). TLC for urea. [Link]
- Tuzimski, T., & Soczewiński, E. (2003). Correlation of Retention Parameters of Pesti- cides in Normal and RP Systems and their Utilization for the Separation of a Mixture of Ten Urea Herbicides and Fungicides by Two-Dimensional TLC on Cyanopropyl-Bonded Polar Stationary Phase and Two-Adsorbent-Layer Multi-K Plate.
-
Ojanperä, I., et al. (1990). A TLC screening program for 170 commonly used pesticides using the corrected Rf value (Rf(c) value). International Journal of Legal Medicine, 104(1), 25-31. [Link]
-
Scribd. TLC Visualization Reagents Guide. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Tuzimski, T. (2011). Two-Stage Fractionation of a Mixture of 10 Pesticides by TLC and HPLC. Journal of Liquid Chromatography & Related Technologies, 34(5), 466-476. [Link]
-
ATDM Co. (n.d.). Specification and Chemical and Physical Properties of Urea. [Link]
-
Ciesla, L., & Waksmundzka-Hajnos, M. (2023). TLC in the Analysis of Plant Material. Processes, 11(11), 3197. [Link]
-
El-Sayed, S. A., & El-Saeed, G. S. (2018). Physico-chemical properties of urea citrate 20 % soluble concentrate... ResearchGate. [Link]
-
IAEA. (2002). Validation of thin-layer chromatographic methods for pesticide residue analysis. IAEA-TECDOC-1287. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 38(6), 346-353. [Link]
-
Sun, H., et al. (2014). Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis. Nucleosides, Nucleotides & Nucleic Acids, 33(7), 481-488. [Link]
-
ResearchGate. (n.d.). Statistical analysis of observed TLC plates Rf values. [Link]
-
Iwilltakeaction.com. (2021). 2021 Herbicide Classification Chart. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2,6-Dichlorophenyl)-3-isopropylurea
Part 1: Executive Safety Summary (The "Why")
Handling 1-(2,6-Dichlorophenyl)-3-isopropylurea requires a safety posture that goes beyond standard "lab hygiene."[1][2] As a halogenated phenylurea derivative, this compound presents specific risks associated with particulate inhalation and dermal absorption.[3] While often used as a synthesis intermediate or herbicide metabolite, its structural analogs (e.g., Diuron, Neburon) are known to induce methemoglobinemia and endocrine disruption upon chronic exposure.[3]
The Core Hazard: The 2,6-dichloro substitution pattern increases lipophilicity, facilitating dermal penetration.[1] Once absorbed, phenylureas can hydrolyze to release chlorinated anilines, which are potent hematotoxins.[3] Therefore, containment of dust and prevention of skin contact are the non-negotiable pillars of this protocol.
Chemical Identity & GHS Classification[1][4]
-
CAS Number: 71463-57-5 (Common isomer reference)[1]
-
Synonyms: N-(2,6-dichlorophenyl)-N'-isopropylurea[1]
-
GHS Signal Word: WARNING
-
Hazard Statements:
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on Breakthrough Time (BTT) principles. Standard latex gloves are insufficient for halogenated aromatics due to rapid permeation.[3]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Solids) | Nitrile (Single Layer) Min Thickness: 0.11 mm (4-5 mil) | Sufficient for dry handling where contact is incidental.[1] |
| Hand Protection (Solutions) | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Barrier® (Laminate) or High-Grade Nitrile (8 mil) | Chlorinated aromatics can swell standard nitrile.[1] Laminate films provide >480 min BTT against aromatic solvents.[3] |
| Respiratory | N95 / P100 Respirator (if outside hood)Fume Hood (Primary Control) | Prevents inhalation of fine particulates (H335). The urea backbone is stable but dust is highly irritating to mucous membranes. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate for fine powders which can drift around lenses. Goggles provide a seal against dust entry.[3] |
| Body | Lab Coat (Buttoned) + Tyvek® Sleeves (for stock prep) | Minimizes fomite transfer to personal clothing. Tyvek sleeves cover the "wrist gap" between glove and coat. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Pre-Work Setup (Engineering Controls)[1][3]
-
Static Control: Phenylurea solids are often electrostatic.[3] Use an antistatic gun or wipe the balance area with a damp lint-free cloth prior to weighing to prevent powder "fly-away."[1]
-
Ventilation: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) . Work at least 6 inches inside the sash.
-
Decontamination Prep: Prepare a beaker of 10% surfactant solution (e.g., SDS or Alconox) .[3] Chlorinated ureas are poorly soluble in water; surfactant is required to lift residues.[3]
Phase 2: Active Handling (Weighing & Solubilization)[1]
-
Don PPE: Follow the order: Gown
Mask Goggles Gloves. -
Weighing:
-
Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.
-
If spillage occurs on the balance pan, do not blow it off . Wipe with a solvent-dampened Kimwipe (Acetone/Methanol) and dispose of immediately as hazardous waste.
-
-
Solubilization:
Phase 3: Waste & Disposal[1][3]
-
Solid Waste: Collect in a container labeled "Toxic Organic Solid."[3]
-
Liquid Waste: Segregate into "Halogenated Organic Solvents."[3] Do not mix with strong oxidizers (e.g., Nitric Acid), as phenylureas can form explosive N-nitroso compounds.[1]
-
Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers (to capture HCl/NOx gases).
Part 4: Safety Logic Visualization
The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Hierarchy of Controls."
Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution) to minimize permeation risks.
Part 5: References & Validation[1][3]
-
PubChem. (2025).[3] 1-(2,6-dichlorophenyl)-3-isopropylurea Compound Summary. National Library of Medicine.[3] [Link]
-
European Chemicals Agency (ECHA). (2024).[3] Substance Information: Phenylurea Herbicides and Metabolites. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Lab Standard). [Link]
Sources
- 1. Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)- [webbook.nist.gov]
- 2. fishersci.com [fishersci.com]
- 3. XiXisys | 中国国标 SDS Word 下载 CAS: 71463-57-5 Name: 1-(2,6-dichlorophenyl)-3-isopropylurea [xixisys.com]
- 4. Isopropylurea | C4H10N2O | CID 12725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
